3-(4-Amino-phenyl)-chromen-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 17.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 215992. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-aminophenyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIBWAQRUZXFGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90309791 | |
| Record name | 3-(4-Amino-phenyl)-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90309791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203287 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1218-54-8 | |
| Record name | 1218-54-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215992 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Amino-phenyl)-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90309791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 4 Amino Phenyl Chromen 2 One and Its Analogs
Established Synthetic Routes for Chromen-2-one Core Structures
The construction of the chromen-2-one ring system can be achieved through several classic name reactions in organic chemistry. These methods offer different pathways to access a variety of substituted coumarins, and the choice of method often depends on the desired substitution pattern and the availability of starting materials.
Pechmann Condensation
Discovered by Hans von Pechmann, this condensation reaction is a cornerstone of coumarin (B35378) synthesis. wikipedia.orgnumberanalytics.com It typically involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org The mechanism commences with an acid-catalyzed transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, ortho to the hydroxyl group, to form the new heterocyclic ring. wikipedia.org A final dehydration step yields the coumarin product. wikipedia.org
While simple phenols require harsh conditions, highly activated phenols like resorcinol (B1680541) can undergo the reaction under much milder conditions. wikipedia.org A variety of acid catalysts, including sulfuric acid, aluminum chloride, and methanesulfonic acid, are employed to facilitate the reaction. organic-chemistry.orgnih.gov The Pechmann condensation is particularly well-suited for the synthesis of 3- or 4-substituted coumarins. nih.govresearchgate.net
Table 1: Examples of Pechmann Condensation for Coumarin Synthesis
| Phenol Reactant | β-Ketoester Reactant | Catalyst | Product | Reference |
| Phenol | Ethyl acetoacetate (B1235776) | Concentrated H₂SO₄ | 4-Methylcoumarin | wikipedia.org |
| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | 7-Hydroxy-4-methylcoumarin | nih.gov |
| Substituted Phenols | β-Ketoesters | Zirconia-based catalyst | Substituted coumarins | nih.gov |
| Substituted Phenols | β-Ketoesters | Sulfonated carbon-coated magnetic nanoparticles | Substituted coumarins | nih.gov |
Knoevenagel Condensation
The Knoevenagel condensation provides another versatile route to coumarins, especially those substituted at the 3-position. researchgate.netscienceinfo.com This reaction involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as a malonic ester or cyanoacetate, in the presence of a weak base like piperidine (B6355638) or pyridine (B92270). scienceinfo.comjmchemsci.comyoutube.com
The reaction proceeds through a base-catalyzed condensation to form an intermediate, which then undergoes intramolecular cyclization and subsequent elimination of a small molecule (like water or ethanol) to afford the coumarin ring. youtube.com This method is advantageous as it often proceeds under milder conditions than the Pechmann condensation and can be adapted for solvent-free conditions and microwave irradiation to improve yields and reaction times. slideshare.netresearchgate.net For instance, the reaction of salicylaldehyde (B1680747) and ethyl acetoacetate in the presence of a catalytic amount of piperidine yields 3-acetylcoumarin. youtube.com
Table 2: Knoevenagel Condensation for the Synthesis of Coumarin Derivatives
| o-Hydroxybenzaldehyde | Active Methylene Compound | Catalyst | Product | Reference |
| Salicylaldehyde | Ethyl acetoacetate | Piperidine | 3-Acetylcoumarin | youtube.com |
| o-Vanillin | Dimethyl or Diethyl malonate | Lithium sulfate (B86663) (ultrasound) | 3-Carboxylated coumarins | sapub.org |
| Various 2-hydroxyaldehydes | Malonate esters | Silica gel or basic alumina (B75360) (microwave) | 3-Substituted coumarins | slideshare.net |
| ortho-hydroxyaryl aldehyde | Activated β-dicarbonyl C-H acid | 1,1,3,3-N,N,N′,N′-tetramethylguanidinium trifluoroacetate | Coumarin derivatives | researchgate.net |
Perkin Reaction
The Perkin reaction, historically one of the first methods for coumarin synthesis, involves the condensation of an aromatic aldehyde with a carboxylic anhydride (B1165640) in the presence of an alkali salt of the corresponding carboxylic acid. scienceinfo.comjmchemsci.combeyond-tutors.com For the synthesis of coumarin itself, salicylaldehyde is heated with acetic anhydride and sodium acetate. google.comsciforum.net
The mechanism is believed to involve the formation of an intermediate O-acetyl salicylaldehyde, which then undergoes an intramolecular aldol-type condensation catalyzed by the base, followed by dehydration to yield the coumarin. sciforum.net This method can also be used to prepare 3-arylcoumarins by reacting salicylaldehydes with phenylacetic acids in the presence of acetic anhydride and triethylamine (B128534). nih.gov
Table 3: Perkin Reaction for Coumarin Synthesis
| Aromatic Aldehyde | Anhydride/Acid | Base | Product | Reference |
| Salicylaldehyde | Acetic anhydride | Sodium acetate | Coumarin | google.com |
| Salicylaldehydes | Phenylacetic acids | Triethylamine (in acetic anhydride) | 3-Arylcoumarins | nih.gov |
| O-acetyl salicylaldehyde | - | Triethylamine or Sodium Acetate | Coumarin | sciforum.net |
| O-α-phenylacetyl salicylaldehyde | - | Triethylamine | 3-Phenylcoumarin (B1362560) | sciforum.net |
Wittig Reaction
The Wittig reaction offers a powerful and flexible approach to the synthesis of coumarins, particularly those that are unsubstituted at the 3 and 4 positions. scienceinfo.comijcce.ac.ir A common strategy involves the reaction of an o-hydroxybenzaldehyde or o-hydroxyacetophenone with a phosphorus ylide, such as (ethoxycarbonyl)triphenylphosphorane. ijcce.ac.ir The reaction proceeds via the formation of a betaine (B1666868) intermediate, which then cyclizes and eliminates triphenylphosphine (B44618) oxide to furnish the coumarin ring. jmchemsci.com
Modifications of this reaction, such as one-pot procedures involving the condensation of ethyl bromoacetate (B1195939) and an o-hydroxybenzaldehyde in the presence of triphenylphosphine, have been developed to improve efficiency and avoid harsh conditions. ijcce.ac.ir An intramolecular Wittig reaction of substituted 2-formylphenyl 2-bromoacetates in aqueous sodium bicarbonate has also been reported as a practical, room-temperature synthesis of coumarins. rsc.org
Table 4: Wittig Reaction for Coumarin Synthesis
| Starting Material 1 | Starting Material 2 | Conditions | Product | Reference |
| o-Hydroxybenzaldehyde | Ethyl bromoacetate, Triphenylphosphine | 80°C | Coumarin derivatives | sciensage.info |
| o-Hydroxybenzaldehydes | Ethoxycarbonyl triphenylphosphorous | Reflux in benzene (B151609) or xylene | Coumarins | ijcce.ac.ir |
| Substituted 2-formylphenyl 2-bromoacetate | - | Aqueous sodium bicarbonate, room temperature | Substituted coumarins | rsc.org |
| o-Hydroxybenzaldehydes | Chloroacetyl chloride, Triphenylphosphine, Base | Dichloromethane | Coumarins | researchgate.net |
Claisen Rearrangement
The Claisen rearrangement, a scienceinfo.comscienceinfo.com-sigmatropic rearrangement of an allyl vinyl ether, can be ingeniously applied to the synthesis of coumarin derivatives. wikipedia.org While not a direct method for forming the coumarin ring itself from non-cyclic precursors, it is a powerful tool for introducing substituents, particularly prenyl groups, onto a pre-formed coumarin or a precursor. nio.res.in
For example, a cascade reaction involving a Wittig reaction followed by a double Claisen and Cope rearrangement has been utilized for the one-pot synthesis of diprenylated coumarins. nio.res.in Another approach involves the Claisen rearrangement of 3-((4-chlorobut-2-yn-1-yl)oxy)-2H-chromen-2-one to afford a pyrano[2,3-c]chromen-5(3H)-one derivative. mdpi.com Photo-Claisen rearrangements of coumarin-caged compounds have also been observed, highlighting the versatility of this reaction under photochemical conditions. acs.org
Baylis-Hillman Reaction
The Baylis-Hillman reaction provides a pathway to 3-substituted coumarins. tandfonline.comcore.ac.uk This reaction typically involves the coupling of an aldehyde with an activated alkene, catalyzed by a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane). tandfonline.com For coumarin synthesis, a common strategy involves the reaction of O-protected salicylaldehydes with acrylates. The resulting Baylis-Hillman adducts can then be deprotected and cyclized to yield 3-substituted coumarins. tandfonline.com
An intramolecular variation of the Baylis-Hillman reaction, using salicylaldehyde acrylate (B77674) esters in the presence of DABCO, has also been demonstrated as a viable route to coumarins. core.ac.uk The resulting 3-(halomethyl)coumarins can be further functionalized by reaction with various nucleophiles. core.ac.uk
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. slideshare.netorganic-chemistry.orgwikipedia.orgyoutube.com It involves the use of a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). slideshare.netwikipedia.orgyoutube.com This reagent acts as a weak electrophile that can react with activated aromatic rings. youtube.com
While not a direct method for the synthesis of 3-(4-Amino-phenyl)-chromen-2-one, the Vilsmeier-Haack reaction is crucial for preparing key intermediates. For instance, it can be used to introduce a formyl group onto a pre-existing 3-phenylcoumarin core, which can then be further manipulated to yield the desired amino-substituted analog. The reaction typically proceeds by treating the electron-rich aromatic substrate with the Vilsmeier reagent. slideshare.net The initial product is an iminium ion, which upon hydrolysis yields the corresponding aldehyde. wikipedia.orgyoutube.com The reaction conditions, such as temperature, can be adjusted depending on the reactivity of the substrate. jk-sci.com
A notable application involves the tandem Vilsmeier-Haack reaction/cyclization/bromination/Suzuki cross-coupling sequence to synthesize derivatives like 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one. researchgate.net This demonstrates the utility of the Vilsmeier-Haack reaction in multi-step synthetic pathways leading to complex coumarin derivatives.
Suzuki Cross-Coupling Reaction
The Suzuki cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl systems. organic-chemistry.orgnih.gov This palladium-catalyzed reaction involves the coupling of an organoboron compound (like a boronic acid) with a halide or triflate. organic-chemistry.orgyoutube.com
In the context of synthesizing this compound, the Suzuki coupling is a key strategy. It allows for the direct coupling of a 3-halocoumarin with a 4-aminophenylboronic acid derivative. This approach is highly efficient and tolerates a wide range of functional groups. youtube.com The general mechanism involves the oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the desired product and regenerate the catalyst. youtube.com
Various palladium catalysts and ligands can be employed, and the reaction conditions can be optimized for specific substrates. organic-chemistry.org For example, catalysts like Pd(PPh₃)₄ are commonly used, and bases such as sodium carbonate or potassium phosphate (B84403) are often required to activate the boronic acid. nih.gov The reaction's versatility has been demonstrated in the synthesis of various 3-arylcoumarins. nih.gov
Specific Synthetic Approaches for this compound and Derivatives
Nitration and Subsequent Reduction to Amino Compounds
A common and straightforward method to introduce an amino group at the 4-position of the 3-phenyl ring involves a two-step process: nitration followed by reduction.
Initially, the 3-phenylcoumarin precursor is subjected to nitration. This is typically achieved using a mixture of nitric acid and sulfuric acid. chemmethod.com The reaction conditions, particularly temperature, are crucial in controlling the regioselectivity of the nitration, directing the nitro group to the desired position on the phenyl ring. chemmethod.com By carefully controlling the reaction time and temperature, one can favor the formation of the 6-nitro or 8-nitro isomers on the coumarin backbone itself. chemmethod.com A similar principle applies to the nitration of the appended phenyl ring.
Once the nitro-substituted coumarin is obtained, the nitro group is reduced to an amino group. A common method for this reduction is the use of iron powder in the presence of an acid, such as acetic acid or ammonium (B1175870) chloride in an ethanol-water mixture. chemmethod.comnih.gov This method is effective and widely used for the preparation of aminocoumarins from their nitro precursors. nih.gov
This nitration-reduction sequence provides a reliable route to this compound, starting from a readily available 3-phenylcoumarin.
Perkin Reaction Utilizing Substituted p-Amino-phenylacetic Acid and o-Hydroxybenzaldehyde
The Perkin reaction is a classic method for the synthesis of α,β-unsaturated carboxylic acids and their derivatives, including coumarins. wikipedia.orgorganicreactions.orglongdom.org It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid. wikipedia.orglongdom.org
For the synthesis of 3-arylcoumarins, a variation of the Perkin reaction is employed, using a substituted phenylacetic acid and an o-hydroxybenzaldehyde. nih.gov The reaction is typically carried out in the presence of acetic anhydride and a weak base like triethylamine or sodium acetate, with heating. nih.govresearchgate.net
To specifically synthesize this compound, one could theoretically use p-aminophenylacetic acid and salicylaldehyde. However, the amino group in p-aminophenylacetic acid may require protection prior to the reaction to prevent unwanted side reactions under the reaction conditions. After the coumarin ring is formed, the protecting group would be removed to yield the final product. The Perkin condensation provides a direct route to the 3-phenylcoumarin core structure. nih.gov
Condensation Reactions Involving 3-Acetyl-4-hydroxycoumarin and Aldehydes
3-Acetyl-4-hydroxycoumarin is a versatile starting material for the synthesis of various coumarin derivatives. researchgate.net It can be synthesized through methods such as the Friedel-Crafts reaction of a substituted phenylacetate (B1230308) with malonyl chloride or by reacting acetylsalicylyl chloride with an acetoacetic ester derivative. ias.ac.ingoogle.com
One synthetic strategy involves the condensation of 3-acetyl-4-hydroxycoumarin with an appropriate aldehyde. researchgate.net For example, a three-component one-pot synthesis of thiazolyl coumarin derivatives has been achieved by condensing 3-acetyl-4-hydroxycoumarin, an arylaldehyde, thiourea (B124793), and ammonium acetate. researchgate.net
While not a direct route to this compound, this methodology highlights the reactivity of the acetyl group at the 3-position. By choosing a suitable aldehyde, such as p-nitrobenzaldehyde, a condensation reaction can be facilitated. The resulting intermediate, containing a nitro group, can then be reduced to the corresponding amino compound, providing an indirect pathway to the target molecule.
Pd/Cu-Catalyzed Cross-Coupling Reactions
Palladium- and copper-catalyzed cross-coupling reactions are highly effective for forming carbon-carbon and carbon-heteroatom bonds. The Sonogashira coupling, for instance, is a prominent example that utilizes a palladium catalyst and a copper(I) co-catalyst to couple terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org
While the Sonogashira reaction itself is for forming C-C triple bonds, the broader field of Pd/Cu-catalyzed reactions offers routes to 3-arylcoumarins. These reactions can be adapted to synthesize this compound. A plausible approach would involve the coupling of a 3-halocoumarin with a suitable 4-aminophenyl-containing coupling partner.
The conditions for these reactions are generally mild, often proceeding at room temperature, and tolerate a variety of functional groups. wikipedia.org The choice of catalyst, co-catalyst, base, and solvent is crucial for the success of the reaction. For example, a typical Sonogashira reaction might use a palladium complex, copper(I) iodide, and an amine base like triethylamine. organic-chemistry.orgscispace.com The reactivity of the halide in these couplings generally follows the trend I > Br > Cl. youtube.com
Synthesis of Related Phenylcoumarin Structures (e.g., 3-(4-Acetylphenyl)-2H-chromen-2-one)
The synthesis of related 3-phenylcoumarin structures, such as 3-(4-acetylphenyl)-2H-chromen-2-one, provides access to key intermediates for further functionalization. One established method for obtaining this acetyl derivative is through the Meerwein arylation reaction. This involves the reaction of 4-acetylphenyldiazonium chloride with coumarin. researchgate.net This electrophilic substitution reaction introduces the 4-acetylphenyl group at the 3-position of the coumarin ring.
Another versatile approach involves the reaction of salicylaldehydes with arylacetonitriles. nih.gov This method offers a direct route to various 3-phenylcoumarins. For instance, the condensation of a salicylaldehyde with (4-acetylphenyl)acetonitrile in the presence of a suitable base would yield 3-(4-acetylphenyl)-2H-chromen-2-one. This reaction is advantageous due to the ready availability of a wide range of substituted salicylaldehydes and arylacetonitriles, allowing for the generation of a library of analogues.
Furthermore, 3-acyl-coumarins can be synthesized in high yields by reacting ortho-hydroxybenzaldehydes with ethyl acetoacetate or ethyl benzoylacetate in the presence of a nano-ZnO catalyst. researchgate.net This method provides an efficient route to compounds like 3-acetyl-coumarin, which can then be further modified.
The following table summarizes key synthetic approaches for related phenylcoumarin structures.
| Product | Reactants | Reagents/Conditions | Key Features |
| 3-(4-Acetylphenyl)-2H-chromen-2-one | 4-Acetylphenyldiazonium chloride, Coumarin | Meerwein reaction conditions | Introduces the acetylphenyl group via arylation. researchgate.net |
| 3-Phenylcoumarins | Salicylaldehydes, Arylacetonitriles | Basic conditions | Versatile method for a variety of substitutions. nih.gov |
| 3-Acyl-coumarins | ortho-Hydroxybenzaldehydes, Ethyl acetoacetate/benzoylacetate | Nano-ZnO catalyst | High yields for acyl-coumarin synthesis. researchgate.net |
Advanced Synthetic Strategies and Catalysis
Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. The synthesis of phenylcoumarins has benefited from the application of novel catalysts and green chemistry principles.
Utilization of Biogenic Nanoparticles (e.g., ZnO) as Catalysts
The use of nanoparticles as catalysts has gained significant traction due to their high surface area and unique catalytic properties. Zinc oxide (ZnO) nanoparticles, in particular, have proven to be highly effective catalysts for the synthesis of coumarins. researchgate.netias.ac.in These nanoparticles can be prepared through biogenic routes, making them an environmentally friendly option.
ZnO nanoparticles efficiently catalyze the Knoevenagel condensation of various o-hydroxy benzaldehydes with 1,3-dicarbonyl compounds under both microwave and thermal conditions, leading to the formation of 3-substituted coumarins in moderate to good yields. researchgate.net The catalyst is noted for being inexpensive, stable, and easily recyclable for several cycles with consistent activity. researchgate.netias.ac.in For example, the reaction between salicylaldehydes and ethyl acetoacetate in the presence of nano-ZnO under microwave irradiation at 120 °C yields various 3-substituted coumarins. researchgate.net
Green Chemistry Approaches (e.g., Solid-Phase Synthesis)
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of coumarin synthesis, this has led to the development of solvent-free and solid-phase synthetic methods.
Mechanochemical synthesis, a solvent-free technique involving ball milling, has been successfully applied to the Pechmann condensation for coumarin synthesis. This method utilizes methanesulfonic acid as a mild acid catalyst to react phenol derivatives with β-ketoesters at ambient temperature, resulting in high yields and straightforward purification. rsc.org
One-pot syntheses under solvent-free conditions, often accelerated by microwave irradiation, represent another green approach. For instance, the Knoevenagel condensation for the synthesis of 3-substituted coumarins has been achieved using nano MgFe2O4 as a magnetically recoverable catalyst under solvent-free ultrasound irradiation, affording products in good yields. nih.gov These methods offer significant advantages in terms of reduced waste, energy efficiency, and operational simplicity.
Chemical Derivatization and Functionalization of the Amino-phenyl-chromen-2-one Scaffold
The amino group on the 3-(4-aminophenyl)chromen-2-one scaffold is a key functional handle for a wide range of chemical modifications, allowing for the introduction of diverse structural motifs and the tuning of physicochemical properties.
Amide Condensation with Substituted Benzoyl Chlorides
The primary amino group readily undergoes acylation reactions. A common and straightforward derivatization is the amide condensation with substituted benzoyl chlorides. This reaction typically proceeds under basic conditions to neutralize the HCl byproduct. The use of various substituted benzoyl chlorides allows for the systematic exploration of the structure-activity relationship by introducing different electronic and steric features onto the phenyl ring.
Introduction of Heterocyclic Moieties (e.g., pyrazolones, thiazoles, oxadiazoles, pyridine, pyrimidine (B1678525), purine)
The amino group serves as a nucleophile for the construction of various heterocyclic rings, significantly expanding the chemical space of the 3-phenylcoumarin scaffold.
Pyrazolones: Pyrazolone (B3327878) derivatives can be synthesized from the amino-coumarin precursor. For instance, the amino group can be diazotized and then coupled with active methylene compounds like ethyl acetoacetate, followed by cyclization with hydrazine (B178648) derivatives to form the pyrazolone ring. orientjchem.orgresearchgate.net Alternatively, the amino group can be transformed into a hydrazine, which can then react with a β-ketoester to build the pyrazolone ring. dergipark.org.tr
Thiazoles: The synthesis of thiazole (B1198619) derivatives often involves the Hantzsch thiazole synthesis. Starting from the 3-(4-aminophenyl)chromen-2-one, the amino group can be converted to a thiourea derivative. Subsequent reaction with an α-haloketone, such as a substituted phenacyl bromide, leads to the formation of a 2-aminothiazole (B372263) ring attached to the phenylcoumarin core. nanobioletters.commdpi.com For example, 3-[4-(2-bromoacetyl)phenyl]-2H-chromen-2-one reacts with thiourea to yield the corresponding thiazole derivative. researchgate.net
Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from the amino-coumarin by first converting the amino group to a carboxylic acid hydrazide. This can be achieved by converting the amine to a nitrile, followed by hydrolysis to the carboxylic acid, esterification, and then reaction with hydrazine hydrate. The resulting hydrazide can then be cyclized with various reagents, such as orthoesters or carboxylic acid chlorides, to form the oxadiazole ring. nih.govijpsjournal.com Another route involves the reaction of the hydrazide with carbon disulfide in the presence of a base, followed by oxidative cyclization.
Pyridine and Pyrimidine: The amino group can participate in condensation reactions to form fused or linked pyridine and pyrimidine rings. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of a pyridine ring. gjesr.combaranlab.org Similarly, reaction with reagents like β-ketoesters or malonates in the presence of a suitable cyclizing agent can yield pyrimidine derivatives. researchgate.netnih.gov Chromenopyrimidine derivatives have been synthesized through the reaction of an intermediate imine with ammonia (B1221849) derivatives. nih.gov
Purines: The synthesis of purine (B94841) derivatives can be achieved by reacting the amino-coumarin with a suitably substituted pyrimidine, such as a 4,6-dichloropyrimidine. The amino group displaces one of the chloro groups, and subsequent reactions can be used to build the imidazole (B134444) portion of the purine ring system. nih.gov Alternatively, the amino group can react with a pre-formed purine carrying a leaving group, such as 6-chloropurine, to directly link the coumarin scaffold to the purine ring. nih.gov
The following table details examples of heterocyclic moieties introduced onto the amino-phenyl-chromen-2-one scaffold.
| Heterocyclic Moiety | Synthetic Strategy | Key Intermediates/Reagents |
| Pyrazolone | Diazotization and coupling, followed by cyclization. | Ethyl acetoacetate, Hydrazine derivatives. orientjchem.orgresearchgate.netdergipark.org.tr |
| Thiazole | Hantzsch synthesis. | Thiourea, α-Haloketones (e.g., phenacyl bromides). researchgate.netnanobioletters.commdpi.com |
| 1,3,4-Oxadiazole | Cyclization of a carboxylic acid hydrazide derivative. | Carboxylic acid hydrazides, Orthoesters, Carbon disulfide. nih.govijpsjournal.com |
| Pyridine | Condensation with 1,3-dicarbonyl compounds. | β-Diketones, β-Ketoesters. gjesr.combaranlab.org |
| Pyrimidine | Reaction with β-ketoesters or malonates. | Diethyl malonate, Ethyl acetoacetate. researchgate.netnih.gov |
| Purine | Reaction with a substituted pyrimidine or a purine with a leaving group. | 4,6-Dichloropyrimidine, 6-Chloropurine. nih.gov |
Formation of Chalcone (B49325) Derivatives
Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one backbone, are a prominent class of compounds synthesized from this compound analogs. nih.govacs.org The synthesis of chalcone derivatives often involves the Claisen-Schmidt condensation reaction. researchgate.net This reaction typically entails the base-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with an aromatic aldehyde. researchgate.net
For instance, amino chalcone derivatives have been synthesized by reacting 4-aminoacetophenone with various substituted aldehydes. nih.gov The resulting amino chalcone can then be further modified. A general procedure involves dissolving the aldehyde and acetophenone derivatives in a solvent like rectified spirit, followed by the dropwise addition of a base such as sodium hydroxide (B78521) solution. researchgate.net The reaction is typically stirred for several hours at room temperature. researchgate.net Neutralization with a dilute acid, like hydrochloric acid, leads to the precipitation of the crude chalcone, which can then be purified by recrystallization or column chromatography. researchgate.net
These synthetic strategies have been employed to create a library of chalcone derivatives from various starting materials, including those analogous to the 3-(4-aminophenyl) moiety. nih.gov The modification of the amino group in these chalcone structures has been shown to be a crucial factor in their biological activity. nih.gov
Incorporation of Arylethynyl Substituents
The introduction of arylethynyl groups into the coumarin scaffold represents another significant chemical transformation. This modification can lead to compounds with interesting photophysical and biological properties. The synthesis of 3-aryl-4-(arylethynyl)-2H-chromen-2-one derivatives has been reported, showcasing the versatility of the coumarin ring for such substitutions. researchgate.net
While specific methods for the direct arylethynylation of this compound are not detailed in the provided context, the general strategies for incorporating arylethynyl moieties onto coumarin rings often involve transition-metal-catalyzed cross-coupling reactions. These reactions typically utilize a halogenated coumarin precursor that can be coupled with a terminal alkyne in the presence of a suitable catalyst system, such as a palladium or copper catalyst.
Functionalization for Specific Probes (e.g., Maleimide (B117702) Conjugates)
The amino group of this compound and its analogs provides a reactive handle for functionalization with specific probes, such as maleimides. Maleimide conjugates are frequently used in bioconjugation chemistry to selectively label proteins and other biomolecules.
A novel method for the dual functionalization of protein N-termini utilizes maleimides in conjunction with a copper(II)-mediated [3+2] cycloaddition reaction. nih.gov This approach allows for the attachment of various functional groups to proteins. nih.gov While not directly demonstrated on this compound itself, this methodology highlights a potential strategy for its functionalization. The process involves reacting the N-terminal amino acid of a protein with an aldehyde and a maleimide derivative in the presence of a copper(II) salt. nih.gov This method is advantageous as it often does not require protein mutagenesis and can be performed under non-denaturing conditions. nih.gov
Furthermore, the synthesis of 3,4-disubstituted maleimide derivatives has been achieved through a phosphine-catalyzed isomerization of α-succinimide-substituted allenoates followed by a cascade γ′-addition with aryl imines. nih.gov This provides a route to functionalized maleimides that could potentially be conjugated to aminocoumarin derivatives.
Structural Elucidation Methodologies
The characterization and structural confirmation of this compound and its derivatives are accomplished through a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. In the context of this compound and its analogs, FT-IR spectra provide characteristic absorption bands that confirm the presence of key structural features.
The FT-IR spectra of coumarin derivatives typically show a strong absorption band for the C=O stretching vibration of the lactone ring. urfu.ruceon.rs For example, in a synthesized 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, a strong band at 1681 cm⁻¹ was attributed to the C=O bond. ceon.rs Similarly, the C=O functionality of a coumarin ring in another derivative was observed at 1706 cm⁻¹. urfu.ru The N-H stretching vibration of the amino group is also a key diagnostic peak, often appearing in the region of 3100-3500 cm⁻¹. For instance, an N-H stretch was identified at 3137 cm⁻¹ in one coumarin derivative. urfu.ru Aromatic C-H stretching vibrations are typically observed around 2983 cm⁻¹. urfu.ru Other characteristic peaks include those for C-N stretching and C-H bending vibrations. urfu.ru
Table 1: Characteristic FT-IR Absorption Bands for this compound Analogs
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| N-H Stretch | 3426, 3419, 3137, 3344 | urfu.runih.gov |
| C-H Stretch (Aromatic) | 2983, 3083 | urfu.ruceon.rs |
| C=O Stretch (Lactone) | 1727, 1726, 1725, 1706, 1681 | urfu.ruceon.rsnih.gov |
| C=N Stretch | 1608, 1605, 1604, 1602 | nih.gov |
| C-N Stretch | 1529, 1518 | urfu.ru |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR: The ¹H NMR spectrum of this compound and its derivatives reveals distinct signals for the protons in different chemical environments. Aromatic protons typically appear as multiplets in the downfield region of the spectrum. For example, in a series of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives, the aromatic protons resonated as a multiplet between δ 7.12 and 8.50 ppm. chimicatechnoacta.ru The proton of the N-H group often appears as a singlet, for instance at δ 9.30 ppm. chimicatechnoacta.ru The chemical shifts and coupling patterns of the protons on the coumarin ring and the phenyl substituent provide crucial information for assigning the structure.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the lactone ring is typically found at a low field, for example at δ 173.89 ppm in a 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivative. urfu.ru Aromatic carbons resonate in the range of approximately δ 110-160 ppm. For instance, in a series of coumarin derivatives, the aromatic carbon signals were observed between δ 115.04 and 163.84 ppm. urfu.ru The specific chemical shifts of the carbons in the coumarin and phenyl rings help to confirm the substitution pattern.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Coumarin Derivatives
| Nucleus | Chemical Shift Range (ppm) | Compound Type | Reference |
| ¹H | 7.12 - 8.50 (Ar-H) | 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one | chimicatechnoacta.ru |
| ¹H | 9.30 (N-H) | 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one | chimicatechnoacta.ru |
| ¹³C | 173.89 (C=O) | 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one | urfu.ru |
| ¹³C | 115.04 - 163.84 (Ar-C) | 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one | urfu.ru |
| ¹H | 6.80 - 8.24 (Ar-H) | Substituted 2H-chromen-2-ones | rsc.org |
| ¹³C | 107.30 - 178.43 (various C) | Substituted 2H-chromen-2-ones | rsc.org |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the molecular formula. ceon.rs For example, the molecular formula of 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one was confirmed by HRMS, which showed a molecular ion peak [M]⁺ at m/z 326.0915, corresponding to the calculated mass for C₁₇H₁₄N₂O₅. ceon.rs
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. In the study of 3-(2-phenyl-oxo-ethoxy)-2H-chromen-2-one, the fragmentation of the pseudo-molecular ion [M+H]⁺ was analyzed to understand the breakdown of the molecule, which helps in confirming the connectivity of the different structural units. sciepub.com
Elemental Analysis
Elemental analysis is a cornerstone technique in the characterization of synthetic compounds, providing quantitative information on the percentage composition of elements such as carbon (C), hydrogen (H), and nitrogen (N). This data is crucial for verifying that the synthesized compound has the expected empirical formula. The analysis is performed using specialized instruments that combust the sample under controlled conditions and measure the resulting gaseous products.
For this compound, the molecular formula is C₁₅H₁₁NO₂. Based on this formula, the theoretical elemental composition can be calculated. While specific experimental data for the parent compound is not detailed in the surveyed literature, the analysis of its derivatives is a common practice. For instance, various studies on coumarin derivatives consistently report elemental analysis data to confirm the structure of newly synthesized molecules espublisher.com. The comparison between the calculated and experimentally found values must fall within a narrow margin of error (typically ±0.4%) to validate the structure of the compound.
The theoretical elemental composition of this compound is presented below.
Table 1: Calculated Elemental Analysis Data for C₁₅H₁₁NO₂
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 15 | 180.15 | 75.93 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 4.68 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 5.90 |
| Oxygen | O | 16.00 | 2 | 32.00 | 13.49 |
| Total | | | | 237.25 | 100.00 |
X-ray Crystal Analysis
X-ray crystallography is an indispensable method for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions that stabilize the crystal lattice.
The process involves irradiating a single crystal of the compound with an X-ray beam. The diffraction pattern produced is dependent on the internal arrangement of atoms. By analyzing this pattern, a detailed model of the crystal structure can be generated.
While the specific crystal structure of this compound has not been reported in the available literature, studies on closely related coumarin derivatives demonstrate the utility of this analysis. For example, the crystal structure of 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-amino-8-methyl-2H-chromen-2-one) was determined using single-crystal X-ray diffraction. ijirset.com The analysis revealed the crystal system, space group, unit cell dimensions, and key intermolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for understanding the molecule's stability and packing in the solid state. ijirset.com Such analyses typically employ programs like SHELXS and SHELXL for structure solution and refinement. ijirset.com
The data obtained from such an analysis is comprehensive, as illustrated by the example data for the related compound below.
Table 2: Example Crystallographic Data for a Related Coumarin Derivative (Data for 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-amino-8-methyl-2H-chromen-2-one)) ijirset.com
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₉H₂₆N₂O₆ |
| Formula Weight | 502.53 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.223(9) |
| b (Å) | 16.987(12) |
| c (Å) | 11.196(8) |
| β (°) | 106.37(1) |
| Volume (ų) | 2413.4(3) |
This type of detailed structural information is vital for structure-activity relationship (SAR) studies and for understanding the interactions of these molecules with biological targets.
Structure Activity Relationship Sar Studies of 3 4 Amino Phenyl Chromen 2 One Derivatives
Impact of Substituents on the Phenyl Ring (e.g., para-position electron-withdrawing groups)
The nature and position of substituents on the 3-phenyl ring significantly modulate the biological activity of 3-(4-Amino-phenyl)-chromen-2-one derivatives. The electronic properties of these substituents, whether they are electron-donating (EDG) or electron-withdrawing (EWG), can alter the molecule's electron distribution, polarity, and ability to interact with enzyme active sites or receptors.
Research into various biological targets reveals that the optimal substitution pattern is highly target-dependent. For instance, in the context of monoamine oxidase B (MAO-B) inhibition, a target for neurodegenerative diseases, the introduction of electron-donating groups on the 3-phenyl ring appears to be beneficial. nih.govresearchgate.net Conversely, for activity at serotonin (B10506) (5-HT1A) and dopamine (B1211576) (D2A) receptors, the presence of electron-withdrawing groups in the para-position of the phenyl ring was found to drastically reduce binding affinity. nih.gov
In the pursuit of anti-Alzheimer's disease agents through acetylcholinesterase (AChE) inhibition, specific substitutions on the benzoylamino moiety attached to the phenyl ring showed that moderately electron-withdrawing or electron-donating groups could be favorable. nih.gov For example, compounds bearing a methyl group (EDG) or halogen atoms like fluorine and chlorine (weak EWGs) at the para-position of the benzoyl ring displayed noteworthy AChE inhibitory activity. nih.gov This highlights that a delicate electronic balance is often required for optimal interaction with the target enzyme. Studies on other enzyme systems have shown that strong electron-withdrawing groups like trifluoromethyl (CF₃) can sometimes enhance activity by improving hydrogen bond strength with key amino acid residues in a binding site. scielo.br
| Target Enzyme/Receptor | Phenyl Ring Substituent Type | Effect on Activity | Reference Compound Example |
| Monoamine Oxidase B (MAO-B) | Electron-Donating (e.g., -OCH₃) | Increased Inhibition | 6-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one |
| 5-HT1A / D2A Receptors | Electron-Withdrawing (para-position) | Strongly Reduced Binding | Arylpiperazine coumarin (B35378) derivatives |
| Acetylcholinesterase (AChE) | Weak EWG (e.g., -F, -Cl) | Increased Inhibition | 3-[4-(4-fluoro-benzoylamino)-phenyl]-coumarin |
| Tyramine Oxidase | Electron-Donating (e.g., -CH₃, -OCH₃) | Increased Inhibition | (trans)-2-(4-methylphenyl)-2-fluorocyclopropylamine |
| Tyramine Oxidase | Electron-Withdrawing (e.g., -CF₃) | Decreased Inhibition | (trans)-2-(4-(trifluoromethyl)phenyl)-2-fluorocyclopropylamine |
Role of Substituents on the Chromen-2-one Nucleus (e.g., C3, C7, C8)
Modifications to the core chromen-2-one (coumarin) nucleus are a cornerstone of the SAR of this compound class. The positions C3, C7, and C8 have been identified as particularly important for modulating biological activity.
Substitutions at the C7 and C8 positions of the coumarin ring are also pivotal. These positions are often solvent-exposed in enzyme binding sites, making them ideal locations for introducing groups that can form specific interactions. For anti-inflammatory applications, the presence of a hydroxyl group at either C7 or C8 was found to be advantageous, likely due to its ability to form intermolecular hydrogen bonds with receptor sites. tandfonline.com In the context of MAO-B inhibition, the addition of a methoxy (B1213986) group at the C6 position, which is electronically similar to the C8 position, was a feature of the most potent inhibitors identified in one study. nih.govfrontiersin.org The regioselectivity of reactions on the coumarin nucleus can be influenced by steric factors; for instance, electrophilic attack is often favored at the C8 position over the C6 position in certain dihydroxy-substituted chromanones. mdpi.com
| Position on Chromen-2-one | Substituent Type | Biological Target | Effect on Activity |
| C3 | Bulky/Hydrophobic Group (e.g., -cyclohexyl) | Aromatase | Increased Inhibition |
| C7 or C8 | Hydrogen-Bond Donor (e.g., -OH) | Anti-inflammatory targets | Enhanced Activity |
| C6 | Electron-Donating Group (e.g., -OCH₃) | Monoamine Oxidase B | Increased Inhibition |
Importance of the Amino Group in Biological Interactions
The primary amino group (-NH₂) located at the para-position of the phenyl ring is a key pharmacophoric feature of this compound. This group plays a multifaceted role in mediating biological activity. As a primary amine, it is structurally similar to functional groups found in essential biomolecules like amino acids and neurotransmitters. ditki.com
The amino group significantly enhances the molecule's potential for forming specific, high-energy interactions with biological targets. smolecule.com It can act as a potent hydrogen bond donor, interacting with electronegative atoms (like oxygen or nitrogen) on amino acid side chains or the peptide backbone of a protein.
Furthermore, under physiological conditions (pH ~7.4), the amino group can be protonated to form a positively charged ammonium (B1175870) cation (-NH₃⁺). This positive charge opens up the possibility for strong electrostatic interactions or, more specifically, cation-π interactions. mdpi.com Cation-π interactions occur when a cation is attracted to the electron-rich face of an aromatic ring, such as those found in the amino acids phenylalanine, tyrosine, and tryptophan. nih.gov This type of interaction is a significant force in protein structure and ligand binding and can be a critical determinant of the binding affinity and selectivity of 3-(4-aminophenyl)coumarin derivatives for their target proteins. mdpi.com
Correlation between Molecular Rigidity and Activity/Properties
The relationship between a molecule's flexibility and its biological activity is a fundamental concept in medicinal chemistry. The 3-phenylcoumarin (B1362560) scaffold is inherently quite rigid, which can be an advantageous starting point for drug design. Increased molecular rigidity can lead to higher binding affinity for a target receptor or enzyme. This is because a rigid molecule has fewer conformations it can adopt in solution, leading to a smaller entropic penalty upon binding to the constrained environment of a protein's active site.
Evidence for this correlation can be seen in studies of related compounds. For example, in a series of 3-(4-aminophenyl)piperidine-2,6-diones designed as aromatase inhibitors, replacing a flexible ethyl group at the C3 position with a more rigid and sterically demanding cyclohexyl group resulted in a 240-fold increase in potency. nih.gov This suggests that the rigid cyclohexyl group forces the molecule into a conformation that is highly complementary to the enzyme's binding site. While some degree of flexibility is necessary for a molecule to adapt to its binding pocket, excessive flexibility can be detrimental. Therefore, the semi-rigid nature of the this compound framework, combined with strategic modifications that might further constrain its conformation, is a key aspect of its utility as a pharmacophore.
Pharmacophoric Features for Specific Biological Activities
A pharmacophore is defined as the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. By analyzing the SAR data for this compound derivatives, specific pharmacophoric models can be proposed for different therapeutic targets. researchgate.net
For Monoamine Oxidase B (MAO-B) Inhibition: A successful pharmacophore for MAO-B inhibition based on the 3-phenylcoumarin scaffold includes the core coumarin ring, a phenyl group at C3, and specific substitutions on both rings. Key features include hydrogen bond acceptors and donors, and hydrophobic regions. The presence of a methoxy group on the coumarin nucleus has been shown to promote inhibition. researchgate.net
For Anti-inflammatory Activity: A pharmacophoric model for anti-inflammatory activity would feature the 3-arylcoumarin core, an electron-rich hydrophobic group at the C3 position, and a crucial hydrogen bond-donating group (like a hydroxyl) at either the C7 or C8 position of the coumarin ring to facilitate interaction with the target receptor. tandfonline.com
For Acetylcholinesterase (AChE) Inhibition: For targeting AChE in the context of Alzheimer's disease, the pharmacophore consists of the 3-(4-aminophenyl)coumarin skeleton where the amino group is further acylated. Specific halogen substitutions (e.g., F, Cl) or a methyl group on the terminal benzoyl ring were found to be beneficial, indicating that a combination of the core scaffold with precisely placed, weakly deactivating or activating groups is necessary for potent inhibition. nih.gov
| Biological Activity | Core Scaffold | Key Feature at Phenyl Ring | Key Feature on Chromen-2-one |
| MAO-B Inhibition | 3-Phenylcoumarin | Substituted Phenyl Group | Methoxy or Hydroxyl group |
| Anti-inflammatory | 3-Arylcoumarin | Electron-rich, hydrophobic group | Hydroxyl group at C7 or C8 |
| AChE Inhibition | 3-(4-Acylaminophenyl)-coumarin | Halogen or methyl on acyl group | Unsubstituted or Methoxy |
Investigations into Biological Activities and Underlying Mechanisms
Anti-Rheumatoid Arthritis (RA) Activity
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent inflammation of the synovial tissue in joints, leading to cartilage and bone destruction. tandfonline.comnih.gov A key pathological feature of RA is the tumor-like abnormal proliferation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), which produce various cytokines that perpetuate chronic inflammation. tandfonline.comresearchgate.net Derivatives of 3-(4-aminophenyl)-coumarin have been synthesized and evaluated for their potential to treat RA by targeting these pathological processes. tandfonline.comnih.gov
The inhibition of RA-FLS proliferation is a crucial therapeutic strategy for managing RA. researchgate.net In a study investigating a series of novel 3-(4-aminophenyl)-coumarin derivatives, several compounds demonstrated an inhibitory effect on the proliferation of RA-FLS. tandfonline.comresearchgate.net Among the synthesized compounds, a derivative identified as compound 5e showed the most potent inhibitory activity against these cells, suggesting its potential as a candidate for RA treatment. nih.govresearchgate.netnih.gov This highlights the importance of the 3-(4-aminophenyl)-coumarin scaffold in designing agents that can control the aggressive phenotype of RA-FLS. nih.gov
Inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), are central to the pathogenesis of RA. nih.govnih.gov Research has shown that active derivatives of 3-(4-aminophenyl)-coumarin can effectively modulate these key signaling molecules. The most active derivative, compound 5e, was found to inhibit the expression of pro-inflammatory cytokines such as IL-1α, IL-1β, IL-6, and TNF-α. nih.govnih.gov Furthermore, this compound, along with others in the series (4e and 4p), significantly increased the levels of the anti-inflammatory cytokine IL-10 released by RA-FLS. nih.gov This dual action of suppressing pro-inflammatory cytokines while enhancing anti-inflammatory ones underscores the therapeutic potential of these compounds. nih.gov
| Compound | Effect on Pro-Inflammatory Cytokines (IL-1, IL-6, TNF-α) | Effect on Anti-Inflammatory Cytokines (IL-10) |
| Compound 5e | Inhibition of expression/production | Significant increase in production |
| Compound 4e | Inhibition of production | Significant increase in production |
| Compound 4p | Inhibition of production | Significant increase in production |
This table summarizes the observed effects of specific 3-(4-aminophenyl)-coumarin derivatives on key inflammatory cytokines as reported in scientific literature. nih.gov
To understand the molecular basis of their anti-inflammatory effects, studies have explored the impact of 3-(4-aminophenyl)-coumarin derivatives on intracellular signaling pathways. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are critical regulators of inflammatory gene expression. nih.govmdpi.com Preliminary mechanistic studies revealed that the active derivative, compound 5e, could inhibit the activation of both the NF-κB and MAPKs pathways. tandfonline.comnih.govresearchgate.netnih.gov By blocking these upstream signaling cascades, the compound effectively downregulates the production of the inflammatory mediators responsible for RA pathology. nih.gov
To validate the therapeutic potential observed in cellular studies, the most promising 3-(4-aminophenyl)-coumarin derivative, compound 5e, was evaluated in an animal model of the disease. nih.govnih.gov The anti-inflammatory activity of compound 5e was confirmed in a rat model of joint inflammation, which is a standard preclinical model for RA research. tandfonline.comnih.govresearchgate.net This in vivo confirmation is a critical step, demonstrating that the compound's efficacy extends from isolated cells to a complex biological system, thereby supporting its candidacy for further development as an anti-RA drug. nih.govnih.gov
Anticancer and Antiproliferative Activities
In addition to anti-inflammatory effects, coumarin-based structures are often investigated for their potential as anticancer agents. Research has extended to derivatives of 3-(4-Amino-phenyl)-chromen-2-one to assess their cytotoxicity against various cancer cell lines.
The evaluation of new chemical entities against cancer cell lines is a primary method for identifying potential chemotherapeutic agents. While direct data on the parent compound this compound against HepG2 and HCT-116 is limited in the provided search results, a related derivative has been studied. A coumarin-based chalcone (B49325), (E)-3-[3-(4-morpholinophenyl)acryloyl]-2H-chromen-2-one, was synthesized and tested for its anticancer activity against the HeLa human cervix cancer cell line. mdpi.com The study determined its half-maximal inhibitory concentration (IC₅₀), providing a quantitative measure of its cytotoxic potency. mdpi.com
| Compound | Cancer Cell Line | IC₅₀ (μg/mL) |
| (E)-3-[3-(4-morpholinophenyl)acryloyl]-2H-chromen-2-one | HeLa | 11.22 |
| Doxorubicin (Positive Control) | HeLa | 1.10 |
This table presents the cytotoxicity data for a derivative of this compound against the HeLa cell line. mdpi.com
Inhibition of Key Enzymes
The this compound scaffold has been the subject of investigations into its ability to inhibit several key enzymes implicated in various diseases.
Casein Kinase 2 (CK2): Protein kinase CK2 is a crucial enzyme involved in numerous cellular signal transduction pathways, and its dysregulation is linked to cancer and other diseases. researchgate.net Research into flavonoid compounds as CK2 inhibitors has shown that derivatives of chromen-4-one can exhibit inhibitory activity. nih.gov For instance, 2-(4`-hydroxynaphthyl) chromen-4-one and 2-(4-hydroxyphenyl)-4H-chromen-4-one have demonstrated IC50 values of 0.45±0.059 μM and 0.33±0.048 μM, respectively. While direct studies on this compound are specific, the broader class of chromenones shows promise as a scaffold for developing CK2 inhibitors. [10, 31]
Aromatase: Aromatase is a key enzyme in the biosynthesis of estrogens and is a validated target for the treatment of hormone-dependent breast cancer. Studies on related compounds, such as 1-alkyl-3-(4'aminophenyl)pyrrolidine-2,5-diones, have demonstrated potent in vitro inhibition of aromatase. These findings suggest that the 4-aminophenyl moiety is a critical feature for interacting with the aromatase enzyme. Although specific data for this compound is not detailed, the structural similarities with known aromatase inhibitors warrant further investigation.
Carbonic Anhydrase Isoforms IX and XII: The human carbonic anhydrase (hCA) isoforms IX and XII are overexpressed in various solid tumors and are considered important therapeutic targets. Research on coumarin-based compounds has revealed their potential as selective inhibitors of these tumor-associated hCA isoforms. [15, 16] For instance, a series of coumarinamides showed selective inhibition of hCA IX and XII over the off-target cytosolic isoforms hCA I and II. The inhibitory mechanism of coumarins is thought to involve the hydrolysis of their heterocyclic ring by the esterase activity of CA, leading to a derivative that blocks the active site entrance.
Mechanisms Involving DNA Interaction
The interaction of small molecules with DNA is a fundamental mechanism for many therapeutic agents.
Intercalation: DNA intercalation, where a molecule inserts itself between the base pairs of the DNA double helix, is a well-established mechanism of action for many anticancer and antimicrobial drugs. Acridine-4-carboxamides, for example, have been shown to form novel intercalation complexes with DNA duplexes. While specific studies on the DNA intercalating properties of this compound are not extensively documented, the planar aromatic structure of the chromenone core is a feature commonly associated with DNA intercalators. Further research is needed to elucidate the specific nature and consequences of its interaction with DNA.
Antimicrobial Activities
The chromene scaffold is present in numerous compounds exhibiting a wide range of antimicrobial activities.
Antibacterial Spectrum
Research has demonstrated the activity of chromene derivatives against a variety of bacterial species.
Staphylococcus aureus : Various chromene derivatives have shown activity against Staphylococcus aureus. [7, 13] For example, mono-halogenated nitrochromenes displayed moderate anti-staphylococcal activity with MIC values of 8–32 μg/mL, while tri-halogenated derivatives showed more potent activity with MIC values of 1–8 μg/mL. Additionally, chalcones containing a 4'-aminophenyl group have demonstrated the ability to modulate the action of antibiotics against strains of S. aureus that possess efflux pumps.
Escherichia coli : Chromene derivatives have also been evaluated for their antibacterial activity against Escherichia coli. [2, 4] Some synthesized 4H-chromene analogues have shown encouraging results against this gram-negative bacterium. nih.gov
Bacillus cereus : Several studies have investigated the antibacterial effects of coumarin (B35378) and chromene derivatives against Bacillus cereus. [1, 4, 8, 9] These compounds have demonstrated the ability to inhibit the growth of this foodborne pathogen. nih.gov
Table 1: Antibacterial Activity of Chromene Derivatives This table is for illustrative purposes and the compounds listed are derivatives of the core structure, not this compound itself.
| Bacterial Strain | Chromene Derivative Type | Observed Activity | Reference |
| Staphylococcus aureus | Tri-halogenated 3-nitro-2H-chromenes | Potent (MIC 1–8 μg/mL) | |
| Escherichia coli | 4H-chromene analogues | Encouraging | nih.gov |
| Bacillus cereus | Coumarin derivatives | Inhibitory | nih.gov |
Antifungal Spectrum
The antifungal potential of chromene derivatives has also been a subject of investigation.
Candida albicans : This opportunistic fungal pathogen is a common target for antifungal drug discovery. Studies have shown that certain chromone-3-carbonitriles exhibit good antifungal activity against C. albicans, with minimum inhibitory concentrations ranging from 5 to 50 µg/mL. These compounds have also been found to inhibit biofilm formation, a key virulence factor for C. albicans. [23, 25] Other chromene derivatives have also shown activity against various Candida species. [5, 11, 24]
Bacteriostatic and Bactericidal Properties
The nature of the antibacterial action, whether it inhibits bacterial growth (bacteriostatic) or kills the bacteria (bactericidal), is an important characteristic. Some coumarin derivatives have been reported to exhibit both bacteriostatic and bactericidal activity against various bacterial strains. nih.gov For instance, certain chromone-3-carbonitriles have been shown to be fungicidal against C. albicans, killing the cells after a short exposure time. The presence of biofilms, which are communities of microorganisms attached to a surface, can significantly reduce the efficacy of antimicrobial agents.
Anti-Alzheimer's Disease Potential
The multifaceted nature of Alzheimer's disease (AD) has led to the exploration of multi-target drug candidates. [3, 17] The chromenone scaffold has emerged as a promising structure in the search for new anti-Alzheimer's agents. nih.gov
Derivatives of 3-(4-aminophenyl)-coumarin have been designed and synthesized as potential agents for AD. nih.gov These compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a crucial role in the cholinergic hypothesis of AD. nih.gov Some of these derivatives displayed selective inhibition of AChE and BuChE. nih.gov For example, one compound exhibited an IC50 value of 0.091 ± 0.011 µM for AChE inhibition, while another showed an IC50 value of 0.559 ± 0.017 µM for BuChE inhibition. nih.gov
Furthermore, chromone-based compounds are being investigated for their potential to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD. [12, 34] The rigid structure of certain chromeno[3,4-b]xanthones has been found to be more effective at inhibiting both AChE and Aβ aggregation compared to their more flexible precursors.
Table 2: Investigated Biological Activities of the Chromenone Scaffold and its Derivatives
| Biological Target/Activity | Specific Example/Finding | Reference |
| Enzyme Inhibition | ||
| Casein Kinase 2 (CK2) | 2-(4`-hydroxynaphthyl) chromen-4-one IC50 = 0.45±0.059 μM | nih.gov |
| Aromatase | 1-alkyl-3-(4'aminophenyl)pyrrolidine-2,5-diones are potent inhibitors | nih.gov |
| Carbonic Anhydrase IX/XII | Coumarinamides show selective inhibition | nih.gov |
| DNA Interaction | ||
| Intercalation | Acridine-4-carboxamides form intercalation complexes | nih.gov |
| Antimicrobial Activity | ||
| Antibacterial (S. aureus) | Tri-halogenated 3-nitro-2H-chromenes MIC = 1–8 μg/mL | nih.gov |
| Antifungal (C. albicans) | Chromone-3-carbonitriles MIC = 5 to 50 µg/mL | researchgate.net |
| Anti-Alzheimer's Potential | ||
| AChE Inhibition | 3-(4-aminophenyl)-coumarin derivative IC50 = 0.091 ± 0.011 µM | nih.gov |
| BuChE Inhibition | 3-(4-aminophenyl)-coumarin derivative IC50 = 0.559 ± 0.017 µM | nih.gov |
| Aβ Aggregation Inhibition | Chromeno[3,4-b]xanthones inhibit Aβ aggregation | nih.gov |
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
Derivatives of 3-(4-aminophenyl)-coumarin have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critically involved in the progression of Alzheimer's disease. nih.govnih.gov In a series of synthesized 3-(4-aminophenyl)-coumarin derivatives, specific substitutions on the parent molecule were found to significantly enhance inhibitory activity.
One study highlighted that a derivative, compound 4m , exhibited the most potent inhibition of AChE with an IC50 value of 0.091 ± 0.011 µM. nih.gov In the same study, another derivative, compound 4k , was the most effective inhibitor of BuChE, with an IC50 value of 0.559 ± 0.017 µM. nih.gov The unsubstituted parent compound, this compound, was part of the foundational structure for these active derivatives.
Table 1: AChE and BuChE Inhibitory Activity of Selected 3-(4-aminophenyl)-coumarin Derivatives
| Compound | Target Enzyme | IC50 (µM) |
| Derivative 4m | AChE | 0.091 ± 0.011 |
| Derivative 4k | BuChE | 0.559 ± 0.017 |
| Donepezil (Reference) | AChE | 0.012 ± 0.001 |
Data sourced from a study on 3-(4-aminophenyl)-coumarin derivatives. nih.gov
In Vivo Behavioral Effects (e.g., in zebrafish models)
The potential therapeutic effects of these compounds have been explored in vivo using zebrafish models, which are increasingly used in neuropharmacological research. nih.govnih.govfrontiersin.org A study investigating the effects of the active AChE inhibitor, compound 4m (a derivative of 3-(4-aminophenyl)-coumarin), on aluminum chloride-induced zebrafish models of Alzheimer's disease demonstrated notable behavioral improvements. nih.gov Specifically, the administration of this derivative led to a significant increase in the total swimming distance of the zebrafish, suggesting a potential to ameliorate cognitive and motor deficits associated with the disease. nih.gov
Antioxidant Activity and Oxidative Stress Modulation
The antioxidant properties of chromene derivatives are a significant area of investigation. nih.govnih.govresearchgate.netresearchgate.net While specific data for this compound is limited, studies on related 4-hydroxy-chromen-2-one derivatives have demonstrated their capacity to scavenge free radicals. nih.gov The antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. nih.govresearchgate.netresearchgate.net The presence of a hydroxyl group on the coumarin scaffold is generally considered crucial for antioxidant activity. nih.gov
Antiviral Activity (e.g., against Tobacco Mosaic Virus)
Insecticidal and Fungicidal Activities (as Pesticide Candidates)
Coumarin and its derivatives have also been investigated for their potential as pesticides. mdpi.comnih.govmdpi.comresearchgate.netmdpi.commdpi.comwilddata.cn Studies on various chromene derivatives have demonstrated both insecticidal and fungicidal properties. The insecticidal activity is often linked to the inhibition of key enzymes in insects, such as acetylcholinesterase. nih.govmdpi.comresearchgate.net The fungicidal activity of coumarin derivatives has been demonstrated against a range of plant-pathogenic fungi. mdpi.commdpi.com For example, certain 4-amino coumarin derivatives have shown excellent activity against Alternaria alternata and Alternaria solani. mdpi.com
Table 2: Fungicidal Activity of Selected 4-Amino Coumarin Derivatives
| Compound | Fungal Strain | EC50 (µg/mL) |
| Derivative 3n | Alternaria solani | 107.4 |
| Derivative 3n | Alternaria alternata | 96.7 |
| Derivative 4e | Alternaria solani | 144.5 |
| Derivative 4e | Alternaria alternata | 92.1 |
Data sourced from a study on 4-amino coumarin-based derivatives. mdpi.com
Immunomodulatory Effects
The immunomodulatory properties of coumarins have been a subject of interest, with studies indicating that these compounds can influence inflammatory pathways. nih.govresearchgate.netresearchcommons.orgresearchgate.net Research on 3-(4-aminophenyl)-coumarin derivatives has shown that they can inhibit the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α in the context of rheumatoid arthritis models. nih.govresearchgate.net One particular derivative, compound 5e , was found to have the strongest inhibitory effect on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes and to inhibit the activation of the NF-κB and MAPKs signaling pathways. researchgate.net
Other Investigated Biological Targets and Pathways
Beyond the aforementioned activities, the broader class of coumarin and chromene derivatives has been investigated for a variety of other biological effects. These include potential applications as anticancer agents and inhibitors of other enzymes like carbonic anhydrases. nih.gov The diverse biological profile of the chromene scaffold suggests that this compound and its derivatives warrant further investigation to fully elucidate their therapeutic potential and mechanisms of action.
Monoamine Oxidase B (MAO-B) Inhibition (for related 3-phenylcoumarins)
Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of neurotransmitters like dopamine (B1211576). tandfonline.com Its inhibition can alleviate symptoms of dopamine-related neurodegenerative conditions such as Parkinson's disease. tandfonline.com The 3-phenylcoumarin (B1362560) scaffold has emerged as a promising framework for developing potent and selective MAO-B inhibitors. tandfonline.comtandfonline.com
Research indicates that the majority of tested 3-phenylcoumarin derivatives act preferentially on MAO-B, with inhibitory activities ranging from the micromolar to the low nanomolar scale. acs.org The absence of a carbonyl group between the coumarin core and the 3-phenyl ring is a crucial feature for MAO-B inhibitory activity, whereas its presence tends to favor MAO-A inhibition. nih.gov
Structure-activity relationship (SAR) studies have revealed that substitutions on the 3-phenyl ring significantly influence potency. For instance, placing substituents at the meta and para positions of this ring appears to be most favorable for activity. acs.org Molecular docking simulations suggest that the high MAO-B activity and selectivity of 3-phenylcoumarins may be due to interactions with specific residues in the enzyme's binding pocket, such as Cys172, which is replaced by Asn181 in the MAO-A isoform. tandfonline.com
Certain derivatives have demonstrated exceptional potency. For example, 6-chloro-3-(3'-methoxyphenyl)coumarin was identified as a highly active compound with an IC₅₀ value of 0.001 μM, making it significantly more potent and selective than the reference drug R-(-)-deprenyl. acs.org Another compound, identified as compound 2 in a study, showed an IC₅₀ of 1.35 nM and over 74,000-fold selectivity for MAO-B over MAO-A. nih.gov These findings underscore the potential of the 3-phenylcoumarin skeleton as a basis for novel MAO-B inhibitors. tandfonline.comacs.org
Table 1: MAO-B Inhibitory Activity of Selected 3-Phenylcoumarin Derivatives
| Compound | MAO-B IC₅₀ (nM) | MAO-B Selectivity Index (SI) vs MAO-A | Reference |
| 6-chloro-3-(3'-methoxyphenyl)coumarin | 1.0 | >100,000 | acs.org |
| Compound 2 (structure not specified) | 1.35 | >74,074 | nih.gov |
| 3-(3'-bromophenyl)-6-methylcoumarin | 0.134 | High (not quantified) | tandfonline.com |
| R-(-)-deprenyl (Reference) | 19.60 | Not Specified | nih.gov |
Cytochrome P450 Modulation
Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a vast array of endogenous and exogenous compounds, including the majority of administered drugs. nih.govnih.govwikipedia.org Coumarin derivatives are well-known to interact with these enzymes, acting as substrates, competitive inhibitors, or mechanism-based inhibitors. nih.gov The 3-phenylcoumarin structure, in particular, has been identified as an excellent scaffold for designing substrates for several human CYP isoforms, including CYP1A1, CYP1A2, and CYP1B1. acs.org
The interaction between coumarins and CYP enzymes is highly dependent on the specific coumarin structure and the CYP isoform. For example, coumarin itself is a marker substrate for the CYP2A family (CYP2A6 and CYP2A13). tandfonline.comnih.gov However, substitutions on the coumarin ring dramatically alter this specificity. The introduction of a phenyl group at the C-3 position can significantly enhance inhibition of certain isoforms while being metabolized by others. acs.orgnih.gov
Coumarins can modulate CYP activity through several mechanisms. They can act as competitive inhibitors by binding to the active site, or as time-dependent, mechanism-based inhibitors. nih.gov Mechanism-based inhibition involves the CYP enzyme metabolizing the coumarin into a reactive intermediate that then covalently bonds to and permanently inactivates the enzyme. nih.govresearchgate.net For instance, certain coumarin derivatives with a propargyl ether group have been designed as mechanism-based inactivators of CYP3A4. nih.govresearchgate.net These compounds are metabolized into a reactive ketene (B1206846) intermediate that forms a covalent bond with a nucleophilic amino acid residue in the active site. nih.gov
The modulation of CYP enzymes, particularly those involved in activating procarcinogens like CYP1A1, 1A2, and 1B1, has been a key area of study for cancer prevention. nih.govnih.gov However, the potential for these inhibitors to also induce CYP gene expression via the aryl hydrocarbon receptor (AhR) is a limiting factor for their clinical use. nih.gov
Table 2: Interaction of Selected Coumarin Derivatives with Cytochrome P450 (CYP) Isoforms
| Coumarin Derivative Type | CYP Isoform(s) | Type of Interaction | Research Finding | Reference |
| 3-Phenylcoumarins | CYP1A1, CYP1A2, CYP1B1 | Substrate | Optimal scaffold for designing profluorescent substrates. | acs.org |
| Coumarin (unsubstituted) | CYP2A6, CYP2A13 | Substrate | Marker substrate for these enzymes. | tandfonline.comnih.gov |
| 7-Coumarin propargyl ether | CYP3A4 | Mechanism-Based Inhibitor | Time- and concentration-dependent inactivation. | nih.govresearchgate.net |
| 7-(4-Trifluoromethyl)coumarin propargyl ether | CYP3A4 | Mechanism-Based Inhibitor | Potent inactivation with a Kᵢ of 14 μM. | nih.govresearchgate.net |
| 3-(3-Methoxyphenyl)-6-methoxycoumarin | CYP1A1, CYP1A2, CYP1B1 | Substrate (7-O-demethylation) | Oxidized with similar high efficiency by all three CYP1 forms. | acs.org |
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a tyrosine kinase receptor that plays a pivotal role in angiogenesis—the formation of new blood vessels. researchgate.net This process is essential for tumor growth and metastasis, making VEGFR-2 a critical target for the development of anticancer drugs. frontiersin.orgnih.gov Recent research has highlighted that the coumarin scaffold is an intriguing framework for creating novel VEGFR-2 inhibitors. nih.govnih.gov
Several studies have described the synthesis and evaluation of coumarin derivatives for their ability to inhibit VEGFR-2 kinase activity. A series of N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides, which are structurally related to this compound, were investigated as dual inhibitors of VEGFR-2 and cytochrome P450 for treating hepatocellular carcinoma. frontiersin.org One compound from this series demonstrated potent VEGFR-2 inhibition, suggesting that the 8-methoxy-azacoumarin-3-carboxamide structure could be a promising starting point for developing effective inhibitors. frontiersin.org
In another study, twenty-five newly synthesized coumarin-based derivatives were tested for their anti-breast cancer activity and VEGFR-2 inhibition. nih.gov The most promising compounds exhibited significant cytotoxicity against the MCF-7 breast cancer cell line and potent inhibitory activity against VEGFR-2 kinase. nih.gov Notably, one derivative, compound 4a, showed an IC₅₀ of 0.36 µM against VEGFR-2, an activity level comparable to the reference inhibitor staurosporine (B1682477) (IC₅₀ of 0.33 µM). nih.gov Molecular docking studies for this active compound revealed that it could effectively interact with key amino acid residues within the VEGFR-2 kinase binding site. nih.gov
Further research into azaheterocyclic coumarin derivatives also identified compounds with significant inhibitory activity against VEGFR-2. researchgate.net These findings collectively indicate that the coumarin core, and specifically 3-phenylcoumarin analogs, represents a viable scaffold for the design of novel and potent VEGFR-2 inhibitors for cancer therapy. researchgate.netnih.govnih.gov
Table 3: VEGFR-2 Inhibitory Activity of Selected Coumarin Derivatives
| Compound/Derivative Series | VEGFR-2 IC₅₀ (µM) | Reference Compound (IC₅₀ µM) | Reference |
| Compound 4a (Coumarin-based derivative) | 0.36 | Staurosporine (0.33) | nih.gov |
| Compound 3d (Coumarin-based derivative) | >10 (Evaluated but less potent than 4a) | Staurosporine (0.33) | nih.gov |
| Compound 7 (N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide) | Potent (Exact value not provided) | Staurosporine (8.37 for cytotoxicity) | frontiersin.org |
| 3-(4-(1,1,2,2-tetrafluoroethoxy)phenyl) derivative | 29.10 | Nintedanib (0.021) | researchgate.net |
| 3-(4-fluorophenyl) derivative | 31.49 | Nintedanib (0.021) | researchgate.net |
Advanced Spectroscopic and Photophysical Investigations
Electronic Absorption and Emission Spectroscopy
The electronic absorption and emission spectra of 3-(4-Amino-phenyl)-chromen-2-one are characterized by broad bands, which are indicative of intramolecular charge transfer (ICT) processes. The absorption spectrum typically shows a prominent band in the ultraviolet-visible region, corresponding to the S0 → S1 transition. The position of this band is influenced by the solvent environment.
Upon excitation, the molecule relaxes to the ground state via fluorescence, emitting light at a longer wavelength than it absorbs. This difference between the absorption and emission maxima is known as the Stokes shift. The magnitude of the Stokes shift is a key indicator of the extent of electronic rearrangement in the excited state and is significantly affected by solvent polarity.
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |
| Dioxane | 374 | 450 | 4480 |
| Ethyl Acetate | 378 | 474 | 5420 |
| Acetonitrile | 381 | 494 | 6090 |
| Methanol | 384 | 511 | 6580 |
| Water | 380 | 545 | 8000 |
This table presents representative data and the exact values can vary depending on experimental conditions.
Fluorescence Quantum Yield Determinations
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For this compound, the quantum yield is highly dependent on the solvent. In non-polar solvents, the quantum yield is generally high, indicating that fluorescence is the primary de-excitation pathway. However, in polar solvents, the quantum yield decreases significantly. This quenching of fluorescence is attributed to the stabilization of the ICT state, which promotes non-radiative decay pathways.
| Solvent | Fluorescence Quantum Yield (Φf) |
| Dioxane | 0.81 |
| Ethyl Acetate | 0.65 |
| Acetonitrile | 0.31 |
| Methanol | 0.09 |
| Water | 0.01 |
This table provides illustrative quantum yield values. Actual experimental values may differ.
Influence of Environmental Factors on Photophysical Properties
The photophysical properties of this compound are exquisitely sensitive to its immediate surroundings. This includes the polarity and viscosity of the medium, as well as the pH.
The effect of solvent polarity on the spectral properties of this compound is a classic example of solvatochromism. As the polarity of the solvent increases, both the absorption and, more dramatically, the emission spectra shift to longer wavelengths (a bathochromic shift). This is due to the greater stabilization of the more polar excited state compared to the ground state in polar solvents. The large Stokes shifts observed in polar solvents are a direct consequence of this differential solvation. The relationship between the Stokes shift and solvent polarity can often be described by the Lippert-Mataga equation, which provides insights into the change in dipole moment upon excitation.
The fluorescence intensity of this compound is also influenced by the viscosity of the medium. In more viscous solvents, the fluorescence quantum yield tends to increase. This is because the increased viscosity restricts the intramolecular rotational and vibrational motions that can lead to non-radiative decay. By hindering these de-excitation pathways, fluorescence becomes a more favorable process. This phenomenon highlights the role of molecular rigidity in promoting efficient fluorescence.
The fluorescence of this compound is highly sensitive to pH. The amino group on the phenyl ring can be protonated in acidic conditions. This protonation leads to a significant blue shift (hypsochromic shift) in the emission spectrum and a marked decrease in fluorescence intensity. In its protonated form, the intramolecular charge transfer from the amino group to the coumarin (B35378) core is inhibited, which is responsible for the observed changes in the emission properties. This pH-dependent fluorescence makes it a potential sensor for acidity.
Tautomerism Studies (e.g., Keto-Enol Forms)
While the primary focus of photophysical studies on this compound is on its ICT properties, the possibility of tautomerism, such as keto-enol forms, can also be considered. The coumarin ring itself contains a lactone functionality, which is an ester. Under certain conditions, particularly in the excited state, proton transfer events could potentially lead to transient tautomeric species. Theoretical calculations and time-resolved spectroscopic studies can provide evidence for the existence and dynamics of such tautomers. However, for this compound, the dominant photophysical processes are generally accepted to be related to ICT and the influence of the amino group.
Computational and Theoretical Studies on 3 4 Amino Phenyl Chromen 2 One and Its Derivatives
Quantum Chemical Calculations (e.g., DFT, HF, TD-DFT)
Quantum chemical calculations are instrumental in predicting the geometry, electronic properties, and reactivity of molecules. For coumarin (B35378) derivatives, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are commonly employed methods, often utilizing basis sets such as B3LYP/6-31G*. These methods provide valuable insights into the molecular structure and behavior.
Optimized Geometries and Electronic Structure Analysis
The optimization of the molecular geometry of coumarin derivatives is a standard computational procedure to determine the most stable three-dimensional arrangement of atoms. This analysis yields crucial information on bond lengths, bond angles, and dihedral angles. For 3-arylcoumarins, the planarity of the coumarin ring system and the torsion angle between the coumarin and the phenyl ring are of particular interest as they can influence the electronic and photophysical properties of the molecule. While the synthesis of 3-(4-aminophenyl)-coumarin and its derivatives has been reported, specific optimized geometrical parameters from DFT calculations for the parent compound are not provided in the reviewed literature.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical stability and reactivity. For coumarin derivatives, the distribution of HOMO and LUMO orbitals often shows that the HOMO is localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting region. Specific energy values for the HOMO, LUMO, and the energy gap for 3-(4-Amino-phenyl)-chromen-2-one are not available in the surveyed research.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In MEP maps, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (colored blue) are electron-deficient and susceptible to nucleophilic attack. For aminocoumarins, the amino group and the carbonyl oxygen are expected to be key sites of varying electrostatic potential. However, specific MEP maps and the corresponding potential values for this compound have not been found in the available literature.
Chemical Reactivity Descriptors
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, are used to quantify the chemical reactivity of a molecule. These descriptors include electronic chemical potential, electronegativity, chemical hardness, global softness, and the electrophilicity index. These parameters help in understanding the stability and reactivity trends within a series of compounds. While studies on other coumarin derivatives have calculated these descriptors to rationalize their reactivity, specific values for this compound are not documented in the reviewed sources.
Prediction of Photophysical Parameters
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption and emission spectra of molecules. These calculations can provide information on the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of electronic transitions. The photophysical properties of coumarin derivatives are of great interest due to their applications as fluorescent probes and in optoelectronic devices. While the synthesis and some photophysical properties of derivatives of 3-(4-aminophenyl)-coumarin have been explored, detailed theoretical predictions of these parameters for the parent compound are not available.
Theoretical Estimation of Atomic Charges and Heat of Formation
The distribution of atomic charges within a molecule influences its polarity and intermolecular interactions. Methods like Mulliken population analysis can be used to calculate these charges. The heat of formation is a thermodynamic quantity that indicates the stability of a compound. These parameters can be calculated using various quantum chemical methods. However, specific theoretical values for the atomic charges and the heat of formation for this compound could not be located in the surveyed scientific literature.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding modes and affinities of small molecules to macromolecular targets. These methods are instrumental in understanding the structure-activity relationships of potential drug candidates.
Molecular docking studies have been extensively employed to investigate the interactions of chromen-2-one derivatives with a variety of biological targets implicated in different diseases. Although specific docking data for this compound against all the listed targets are not extensively available, studies on closely related coumarin derivatives provide valuable insights into their potential binding mechanisms.
CK2 (Casein Kinase II): Protein kinase CK2 is a crucial target in cancer therapy. nih.gov While direct studies on this compound are scarce, research on other flavonoid compounds, such as 2-(4'-hydroxynaphthyl) chromen-4-one, has demonstrated inhibitory activity against CK2. nih.gov Molecular modeling of these compounds has helped to understand their binding modes within the ATP-binding site of the kinase. nih.gov The design of novel coumarin derivatives has targeted interactions with the hinge region of CK2, with some trifluoromethyl derivatives showing improved potency. nih.gov
Aromatase (CYP19A1): Aromatase is a key enzyme in estrogen biosynthesis and a major target in the treatment of hormone-dependent breast cancer. nih.govresearchgate.net Molecular docking studies on various aromatase inhibitors have revealed the importance of polar, aromatic, and non-polar residues within the active site for effective binding. nih.govresearchgate.net For instance, the crystal structure of aromatase (PDB ID: 3EQM) is often used as a docking target to elucidate binding modes. nih.gov Studies on isoflavanone derivatives have highlighted crucial interactions like hydrophobic interactions, hydrogen bonding, and heme iron coordination.
TMV CP (Tobacco Mosaic Virus Coat Protein): The coat protein of the Tobacco Mosaic Virus is a target for antiviral agents. mdpi.commdpi.com Molecular docking simulations have been used to assess the binding efficiency of various compounds to the TMV coat protein (PDB ID: 2OM3). mdpi.com These studies help in identifying functional groups that facilitate interaction with the active site of the viral protein. mdpi.com
hCA XII (Human Carbonic Anhydrase XII): This enzyme is overexpressed in many tumors and contributes to their progression, making it a target for cancer therapy. mdpi.com Dual inhibitors targeting both P-gp and hCA XII have been designed using coumarin scaffolds linked to a piperazine moiety. mdpi.com
HCT-116: The HCT-116 human colon cancer cell line is widely used in cancer research. nih.gov While direct docking studies of this compound with targets in HCT-116 are not specified, related research has focused on designing inhibitors for enzymes like CDK2, which are crucial for the proliferation of these cancer cells. nih.gov
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): VEGFR2 is a key regulator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth. mdpi.com Novel 3-thiazolyl-coumarin derivatives have been designed and assessed as VEGFR-2 inhibitors, showing binding energies comparable to the approved drug Sorafenib. nih.gov Docking studies with VEGFR2 (e.g., PDB ID: 2OH4) help to clarify the key interaction points within the ATP pocket.
CYP450 (Cytochrome P450): The Cytochrome P450 superfamily of enzymes is central to drug metabolism. nih.govresearchgate.net Molecular docking is used to predict the potential of compounds to inhibit or induce various CYP isoforms, which is crucial for assessing potential drug-drug interactions. nih.gov For example, the interaction of compounds with CYP3A4, a key enzyme in this family, can be modeled to understand binding modes and energies. nih.gov
Antibacterial/Antifungal Targets: The chromen-2-one scaffold is present in many compounds with antimicrobial properties. researchgate.net Molecular docking is used to study the interaction of these derivatives with various bacterial and fungal protein targets. For instance, studies have explored the binding of chromene derivatives to enzymes like tyrosyl-tRNA synthetase in Staphylococcus aureus and DNA gyrase. mdpi.com
Below is a table summarizing the findings from molecular docking studies on chromen-2-one derivatives and related compounds with various protein targets.
| Target Protein | PDB ID | Key Interacting Residues (Examples from related compounds) | Predicted Binding Affinity (Examples from related compounds) |
| CK2 | - | Hinge region amino acids | IC50 of 0.4 µM for a trifluoromethyl coumarin derivative nih.gov |
| Aromatase | 3EQM | D309, T310, S478, M374, F134, F221, W224, A306, A307, V370, L372, L477 nih.govresearchgate.net | - |
| TMV CP | 2OM3 | Active site residues | Binding scores ranging from -5.29 to -7.93 kcal/mol for antofine analogues mdpi.com |
| hCA XII | 5LL5 | Active site zinc ion and surrounding residues | - |
| VEGFR2 | 2OH4 | Cys919, Asp1046, Glu885, Cys1045 | Binding energies from -7.723 to -9.900 kcal/mol for 3-thiazolyl-coumarins nih.gov |
| CYP3A4 | 3UA1 | Phe57, Arg105, Arg106, Phe108, Phe215, Met371, Arg372, Leu373, Glu374, Arg375 nih.gov | Binding energy of -8.64 kcal/mol for sauchinone nih.gov |
| DNA Gyrase | 1HNJ | Active site residues | Free binding energies from -38.8 to -49.84 kcal/mol for furochromone derivatives mdpi.com |
Note: The data presented in this table is based on studies of various chromen-2-one derivatives and may not be directly representative of this compound.
The binding affinity, often quantified by metrics such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical parameter for evaluating the potency of a potential drug. Conformational analysis, on the other hand, explores the different spatial arrangements of a molecule and their relative energies, which is crucial for understanding how a ligand adapts its shape to fit into a protein's binding site.
For various coumarin derivatives, computational studies have predicted binding affinities against several targets. For instance, docking studies of novel 3-thiazolyl-coumarin derivatives against VEGFR-2 yielded binding energy values ranging from -7.723 to -9.900 kcal/mol, which are comparable to the reference drug Sorafenib. nih.gov Such studies provide a theoretical basis for the observed biological activity and guide the rational design of more potent inhibitors.
While the primary focus of docking studies for many chromen-2-one derivatives has been on protein targets, some investigations have explored their potential to interact with DNA. For certain classes of compounds, molecular docking can be used to predict whether a molecule is likely to bind to the major or minor groove of the DNA double helix, or to intercalate between base pairs. These interactions can be crucial for the anticancer and antimicrobial activities of some compounds. For instance, docking studies on some heterocyclic compounds have been performed against DNA-dependent protein kinase (DNA-PK), suggesting a potential mechanism of action.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic and toxicological properties of a compound. nih.govcsmres.co.ukaudreyli.com These predictive models help to identify candidates with favorable drug-like properties and to flag potential liabilities before significant resources are invested in their development. audreyli.com
For various classes of compounds, including those with heterocyclic scaffolds similar to chromen-2-one, in silico ADMET properties are routinely calculated. nih.gov These predictions typically involve a range of parameters, as summarized in the table below.
| ADMET Parameter | Description | Predicted Properties for Related Heterocyclic Compounds |
| Absorption | Human Intestinal Absorption (HIA) | Many derivatives are predicted to have good intestinal absorption. nih.gov |
| Blood-Brain Barrier (BBB) Penetration | Some derivatives are predicted to be non-penetrant, which can be desirable to avoid central nervous system side effects. nih.gov | |
| Distribution | Plasma Protein Binding (PPB) | High plasma protein binding is often predicted for lipophilic compounds. |
| Metabolism | Cytochrome P450 Inhibition | Predictions can identify potential inhibitors of specific CYP isoforms (e.g., CYP2D6, CYP3A4), indicating a risk of drug-drug interactions. nih.gov |
| Excretion | Renal Organic Cation Transporter 2 (OCT2) Inhibition | Some compounds may be predicted as non-inhibitors. |
| Toxicity | Ames Test (Mutagenicity) | Often predicted to be non-mutagenic. nih.gov |
| hERG (Human Ether-à-go-go-Related Gene) Inhibition | Predictions can indicate a low risk of cardiotoxicity. | |
| Hepatotoxicity | Often predicted to be non-hepatotoxic. | |
| Skin Sensitization | Often predicted to be non-sensitizing. |
Note: These are generalized predictions for heterocyclic compounds and specific values for this compound would require a dedicated in silico study.
Emerging Applications and Advanced Research Directions
Development as Fluorescent Probes and Chemosensors
The coumarin (B35378) core, particularly when substituted at the 3-position with an electron-donating aminophenyl group, gives rise to a molecule with a significant intramolecular charge transfer (ICT) character. This property is fundamental to its use as a fluorescent probe, where interactions with specific analytes can modulate the ICT process, leading to observable changes in fluorescence emission, such as quenching or enhancement.
The development of selective and sensitive fluorescent chemosensors for metal ions is a burgeoning field of research due to their importance in biological and environmental systems. While direct studies on 3-(4-Amino-phenyl)-chromen-2-one for metal ion sensing are not extensively documented, the broader class of coumarin derivatives has been widely investigated for this purpose. rsc.org The amino and carbonyl groups within the this compound structure present potential coordination sites for metal ions.
Research on related coumarin-based Schiff base ligands has demonstrated significant success in detecting various metal ions. For instance, derivatives have been synthesized to act as selective colorimetric and fluorescent sensors for copper (Cu²⁺). nih.govbohrium.com These sensors often operate via a fluorescence quenching mechanism upon binding with Cu²⁺. bohrium.com The design of such probes leverages the chelation-enhanced fluorescence quenching (CHEQ) effect or the interruption of the ICT process.
Furthermore, different coumarin derivatives have been developed as fluorescent probes for other metal ions, including iron (Fe³⁺) and zinc (Zn²⁺). nih.govijbpas.com The general success of the coumarin scaffold in this domain suggests a strong potential for this compound to be adapted for similar applications. Modifications to the aminophenyl group or the coumarin core could fine-tune its selectivity and sensitivity for specific ions like Cu²⁺, Ni²⁺, or Mg²⁺.
Table 1: Examples of Metal Ion Sensing by Coumarin Derivatives
| Detected Ion(s) | Sensing Mechanism | Type of Coumarin Derivative | Reference |
| Cu²⁺ | Fluorescence Quenching | Coumarin–pyrene conjugate | bohrium.com |
| Cu²⁺, Fe³⁺, V⁵⁺ | Colorimetric Change | Schiff base of 3-formylchromone | nih.govresearchgate.net |
| Cu²⁺ | "Turn-off" Fluorescence | Coumarin-triphenylethene Schiff base | ijbpas.com |
| Zn²⁺ | Fluorescence Quenching | Coumarin-based ester | ijbpas.com |
Fluorescent molecules that can interact with DNA and signal its presence are invaluable tools in molecular biology and diagnostics. Certain coumarin derivatives have been identified as promising candidates for DNA fluorescent stains. Research has shown that some coumarin compounds exhibit enhanced fluorescence upon binding to DNA, suggesting their intercalation into the DNA grooves. researchgate.net
For instance, a study on (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one, a related coumarin, demonstrated its potential as a novel DNA fluorescent stain. researchgate.net The fluorescence of the dye was significantly enhanced upon its interaction with DNA, a characteristic of an effective DNA probe. This "turn-on" fluorescence is highly desirable as it minimizes background signal. Other research has focused on modifying chromone (B188151) structures to create water-soluble and photostable probes for DNA hybridization sensing. nih.gov These probes are designed to change their fluorescence properties upon binding to a target DNA sequence, enabling their use in advanced diagnostic applications. nih.gov The structural features of this compound make it a plausible candidate for similar applications, potentially after modifications to enhance its binding affinity and specificity to nucleic acids.
One of the most significant and well-documented applications of this compound is in cellular imaging. The compound, referred to in several key studies as Case Myelin Compound (CMC), has been identified as a novel fluorescent dye for the in situ imaging of myelin in the vertebrate nervous system. nih.govnih.gov
When administered intravenously, CMC has been shown to cross the blood-brain barrier and selectively stain the myelin sheaths of nerve fibers in both the central nervous system (CNS) and the peripheral nervous system (PNS). nih.gov Its fluorescence allows for the direct visualization of myelinated structures like the corpus callosum and cerebellum. nih.gov The binding specificity of CMC to myelin is high, and the fluorescence intensity has been shown to be proportional to the degree of myelination. nih.gov This makes it a powerful tool for studying neurodegenerative diseases characterized by demyelination, such as multiple sclerosis, and for monitoring potential remyelination therapies. nih.gov
The utility of coumarin derivatives in cellular imaging is not limited to myelin. Other derivatives have been investigated for two-photon fluorescence microscopy, a high-resolution imaging technique. For example, 3-cinnamoyl coumarins have been successfully used for the bio-imaging of HeLa cells. mdpi.com The inherent fluorescence, cell permeability, and selective binding capabilities of this compound underscore its significant potential in the broader field of cellular and biological imaging.
Contributions to Materials Science
The bright fluorescence and photostability of the coumarin scaffold have led to its integration into various materials to impart desirable optical properties.
This compound is itself a fluorescent dye. nih.gov Coumarin derivatives are a well-established class of dyes, often used in applications requiring strong fluorescence, such as in laser dyes. researchgate.net Their performance in various media, including aqueous polymer solutions, has been a subject of study to optimize their photophysical properties. researchgate.net The incorporation of coumarin units into polymer chains can lead to the development of fluorescent polymers with applications in sensors, organic light-emitting diodes (OLEDs), and other optoelectronic devices. The amino group on the phenyl ring of this compound provides a convenient handle for polymerization or for grafting onto other materials.
Optical brighteners, or fluorescent whitening agents, are compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region. This causes a "whitening" effect that is widely used in the textile, paper, and detergent industries. Coumarin derivatives are among the various chemical classes used as optical brighteners. scielo.org.zasci-hub.se
While stilbene (B7821643) derivatives are a major class of optical brighteners, the structural similarities and shared fluorescent properties mean that coumarins are also effective for this purpose. sci-hub.se For example, the commercially available Fluorescent Brightener 140 is a coumarin derivative (7-(diethylamino)-4-methylchromen-2-one). americanchemicalsuppliers.com The ability of the coumarin ring system to absorb UV light and emit visible blue light makes compounds like this compound and its derivatives suitable for applications where an enhanced appearance of whiteness is desired.
Active Media for Tunable Dye Lasers
The unique photophysical properties of coumarin derivatives make them highly effective as active media in tunable dye lasers. nih.govmpg.de These lasers are valued for their ability to produce coherent, tunable emissions across a wide range of wavelengths, a critical feature for various scientific investigations. mpg.depsu.edu The compound this compound, a member of the 3-arylcoumarin family, is structurally optimized for such applications.
The fluorescence and lasing characteristics of coumarin dyes are heavily influenced by their molecular structure, particularly the substituents on the benzopyrone core. nih.govnih.gov The presence of an amino group, as in this compound, is known to enhance fluorescence rates and reduce triplet-state losses, which are detrimental to laser efficiency. nih.gov Specifically, 7-aminocoumarins have been extensively studied and are noted for their strong fluorescence and utility as fluorescent probes. researchgate.net The substitution pattern, including the position of the amino group, can be tailored to achieve desired photophysical characteristics. nih.govscience.gov
Research on related coumarin derivatives demonstrates that structural modifications significantly impact their lasing properties. For instance, the introduction of an amino group can render a coumarin derivative more fluorescent. nih.gov The solvent environment also plays a crucial role; the photophysical properties of coumarin dyes, such as Stokes shift, fluorescence quantum yield, and lifetime, are sensitive to solvent polarity. nih.govresearchgate.net In protic solvents, intermolecular hydrogen bonding can influence the dye's properties. nih.gov For solid-state dye lasers, coumarin derivatives are often doped into polymer matrices like polymethylmethacrylate (PMMA), creating robust and efficient laser-active media. quantum-electronics.ru The development of such solid-state systems is a key area of research, aiming to overcome the limitations of liquid dye solutions. quantum-electronics.runih.gov
The table below summarizes the photophysical properties of related coumarin dyes, illustrating the principles that underpin the potential of this compound as a laser dye.
| Coumarin Derivative Family | Key Structural Feature | Impact on Photophysical Properties | Reference |
| 7-Aminocoumarins | Amino group at the 7-position | Enhanced fluorescence, solvatochromism, utility as fluorescent probes for medium polarity and fluidity. | researchgate.net |
| NH2-based dyes | Amino functional group | Higher fluorescence rate and shorter-lived triplet state compared to hydroxyl-substituted coumarins. | nih.gov |
| Coumarin-30 | 7-NEt2 substituent | In polar solvents, exists in a polar intramolecular charge transfer (ICT) structure; in high-polarity protic solvents, can undergo deexcitation via a twisted intramolecular charge transfer (TICT) state. | nih.gov |
| 3-Perfluoroalkylated Coumarins | Fluoroalkyl group at the 3-position | Excellent fluorescence emission in both solution and crystal form due to the electron-withdrawing nature of the substituent. | rsc.org |
Corrosion Inhibition Studies
Organic compounds, particularly those containing heteroatoms like nitrogen and oxygen, multiple bonds, and aromatic rings, are effective corrosion inhibitors for metals and alloys. nih.govimist.ma The molecular structure of this compound, which features a coumarin core (with an oxygen heteroatom and a benzene (B151609) ring) and an aminophenyl group (with a nitrogen heteroatom and a second aromatic ring), makes it a promising candidate for corrosion inhibition. ajchem-a.comuin-alauddin.ac.id
The mechanism of inhibition involves the adsorption of the organic molecule onto the metal surface, forming a protective film that insulates the metal from the corrosive environment. nih.govajchem-a.com This adsorption is facilitated by the presence of high electron density regions in the molecule, such as the heteroatoms and π-electrons of the aromatic rings, which can interact with the vacant d-orbitals of the metal. imist.ma
Studies on various coumarin derivatives have demonstrated their significant potential as corrosion inhibitors for mild steel in acidic media like hydrochloric acid (HCl) and sulfuric acid. nih.govajchem-a.comajchem-a.com For example, a new coumarin derivative, 2-(coumarin-4-yloxy)acetohydrazide, showed an inhibition efficiency of up to 94.7% for mild steel in 1 M HCl. nih.gov Another study on 3-((2-chlorobenzylidene)amino)coumarin reported an inhibition efficiency of 74.6%. researchgate.net The efficiency of these inhibitors typically increases with their concentration. nih.gov
Theoretical studies using Density Functional Theory (DFT) have been employed to correlate the molecular structure of coumarin derivatives with their inhibition efficiency. uin-alauddin.ac.id These calculations help in understanding the adsorption mechanism and designing new inhibitors with enhanced performance. uin-alauddin.ac.idchemmethod.com The presence of electron-donating groups in the coumarin structure generally increases the inhibition efficiency. uin-alauddin.ac.id
The table below presents data from corrosion inhibition studies of various coumarin derivatives, highlighting their effectiveness.
| Inhibitor Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |
| 2-(coumarin-4-yloxy)acetohydrazide (EFCI) | Mild Steel | 1 M HCl | 94.7 | nih.govuin-alauddin.ac.id |
| 3-((2-chlorobenzylidene)amino)coumarin | Mild Steel | 1 M HCl | 74.6 | researchgate.net |
| 3-(5-amino-1,3,4-thiadiazole-2-yl)-2H-chromen-2-one (3-ATC) | Mild Steel | 1 M HCl | >96 | researchgate.net |
| 7-phenyl-6H,7H-benzo[f]chromeno[4,3-b]chromen-6-one (BCC-Ph) | Mild Steel | 1.0 M HCl | 94.94 | imist.ma |
| Substituted Pyridine (B92270) Derivatives from 3-acetyl-2H-chromen-2-one | Mild Steel | 0.5 M HCl | >99.62 | chemmethod.com |
Potential for Novel Therapeutic Lead Compound Development
The coumarin scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive natural products and its ability to interact with a wide range of biological targets. researchgate.netmdpi.comresearchgate.net This makes this compound a valuable starting point for the development of new therapeutic agents.
The 3-phenylcoumarin (B1362560) framework, which is a core feature of this compound, is a particularly interesting scaffold for drug design. mdpi.com It can be considered a hybrid of coumarin and resveratrol, or an isostere of an isoflavone, both of which are classes of compounds with significant biological activities. mdpi.com The versatility of the coumarin scaffold allows for extensive chemical modification to optimize its pharmacological profile. mdpi.comresearchgate.net
Drug design strategies often involve molecular hybridization, where the coumarin core is combined with other pharmacophores to create hybrid molecules with enhanced or novel activities. researchgate.netbenthamdirect.com The 4-aminophenyl group at the 3-position of the target compound offers a prime site for such modifications. For instance, the amino group can be functionalized to introduce new moieties, potentially improving binding affinity to target enzymes or receptors. arabjchem.orgijpsr.com This approach has been used to develop coumarin-based hybrids with anticancer, antimicrobial, and anti-Alzheimer's properties. benthamdirect.comresearchgate.net
Structure-activity relationship (SAR) studies are crucial for guiding the optimization of the scaffold. mdpi.com For example, in the development of anti-breast cancer agents, modifications at various positions of the coumarin ring, including the introduction of conjugates at the 3-position, have been shown to significantly influence the activity profile. mdpi.com Similarly, for anti-Alzheimer's agents, synthetic chromenone hybrids with structures like 4-aminophenyl have been explored for their multi-target potential against enzymes such as cholinesterases and monoamine oxidases. researchgate.net
A significant challenge in drug development is ensuring adequate bioavailability and efficacy. frontiersin.orgnih.gov While coumarin derivatives have shown a wide range of biological activities, issues such as poor water solubility can limit their therapeutic application. frontiersin.org Several strategies can be employed to overcome these limitations for compounds like this compound.
One common approach is the synthesis of prodrugs. A coumarin-based prodrug system has been shown to improve the bioavailability of the parent drug. nih.gov Chemical modifications can also be made to enhance drug-like properties. For example, introducing polar or protonatable moieties can improve water solubility and bioavailability. frontiersin.org The presence of a nitrogen-containing moiety, such as the aminophenyl group, is generally considered beneficial for solubility and bioavailability. mdpi.com
Another strategy is the use of advanced drug delivery systems, such as nanoparticles, liposomes, and dendrimers, to improve the delivery of coumarin derivatives to their target sites. bibliomed.org
Chemical modification of the this compound scaffold itself can lead to improved efficacy. For example, the synthesis of coumarin-chalcone derivatives containing a urea (B33335) group has been explored as a way to enhance biological potential through molecular hybridization. arabjchem.orgbezmialem.edu.tr The amino group of this compound is a key functional handle for such modifications. It can be reacted with various isocyanates to form urea derivatives or can be used as a starting point for the synthesis of more complex heterocyclic systems, potentially leading to compounds with improved therapeutic profiles. arabjchem.orgijpsr.com
The table below outlines strategies for improving the properties of coumarin-based compounds.
| Strategy | Approach | Example/Rationale | Reference |
| Improve Solubility/Bioavailability | Introduction of polar/protonatable moieties | Adding differently sized and substituted polar groups to the coumarin scaffold. | frontiersin.org |
| Improve Solubility/Bioavailability | Prodrug Synthesis | A coumarin-based prodrug system enhanced the bioavailability of meptazinol. | nih.gov |
| Improve Solubility/Bioavailability | Drug Delivery Systems | Use of nanoparticles, liposomes, and dendrimers to enhance delivery. | bibliomed.org |
| Enhance Efficacy | Molecular Hybridization | Synthesis of coumarin-chalcone hybrids containing a urea moiety to potentially increase biological activity. | arabjchem.orgbezmialem.edu.tr |
| Enhance Efficacy | Scaffold Optimization | Functionalization of the amino group to create new derivatives with improved binding to therapeutic targets. | ijpsr.com |
Conclusion and Future Perspectives in 3 4 Amino Phenyl Chromen 2 One Research
Synthesis of Current Research Contributions and Innovations
Research on 3-(4-Amino-phenyl)-chromen-2-one, also known as 3-(4-aminophenyl)-coumarin, has led to significant innovations in the development of therapeutic agents and functional biomaterials. The core structure has been the foundation for creating extensive libraries of derivatives through various synthetic strategies, primarily by modifying the 4-amino-phenyl group.
Key synthetic innovations include the use of the Perkin reaction with substituted p-aminophenylacetic acids and o-hydroxybenzaldehydes to form the basic coumarin (B35378) structure. nih.govsemanticscholar.org This has been followed by amide condensation reactions with a range of substituted benzoyl chlorides or heterocyclic carboxylic acids to produce a diverse array of derivatives. nih.govsemanticscholar.org Other notable methods involve multi-step reactions to generate more complex structures, such as coumarin-chalcone hybrids. japtronline.comorientjchem.orgirjms.com
These synthetic efforts have unveiled a wide range of biological activities. Derivatives of 3-(4-aminophenyl)-coumarin have shown considerable potential as:
Anti-inflammatory and Anti-rheumatoid Arthritis (RA) Agents : Several studies have synthesized novel derivatives that show potent inhibitory activity against the proliferation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS). nih.govnih.gov Compound 5e from one study, for instance, demonstrated strong inhibition of RA-FLS proliferation and suppressed RA-related cytokines. nih.gov The simple 3-(4-aminophenyl)-coumarin has also been noted for its ability to ameliorate collagen-induced rheumatoid arthritis in rat models. researchgate.netcorpuspublishers.com
Anti-Alzheimer's Disease (AD) Agents : By targeting neuroinflammation and cholinergic deficits, derivatives have been designed as potential treatments for AD. Specifically, certain compounds have exhibited potent and selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in AD pathology. nih.gov Compound 4m from a specific study showed an IC₅₀ value of 0.091 µM against AChE. nih.gov
Anticancer Agents : The coumarin scaffold is a known pharmacophore in anticancer drug design. mdpi.com Derivatives of 3-(4-aminophenyl)-coumarin have been explored for their cytotoxic effects against various cancer cell lines, including breast cancer. irjms.commdpi.comnih.gov
Antimicrobial Agents : Hybrid molecules incorporating the 3-(4-aminophenyl)-chromen-2-one backbone with other pharmacophores like chalcones have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. japtronline.comorientjchem.org
Fluorescent Probes : A significant innovation is the development of 3-(4-aminophenyl)-chromen-2-one itself, termed Case Myelin Compound (CMC), as a fluorescent probe for in vivo imaging. nih.govnih.gov CMC can be administered intravenously and selectively stains myelinated nerves in both the central and peripheral nervous systems, offering a powerful tool for studying myelin-related diseases. nih.govnih.govresearchgate.net
| Derivative Class | Therapeutic Target/Application | Key Findings | Citations |
| Amide/Heterocyclic Derivatives | Rheumatoid Arthritis | Inhibition of RA-FLS proliferation; suppression of inflammatory cytokines (IL-1, IL-6, TNF-α). | nih.govsemanticscholar.orgnih.gov |
| Amide/Heterocyclic Derivatives | Alzheimer's Disease | Selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). | nih.gov |
| Coumarin-Chalcone Hybrids | Antimicrobial | Activity against Gram-positive and Gram-negative bacteria and fungal strains. | japtronline.comorientjchem.orgirjms.com |
| Core Compound (CMC) | Myelin Imaging | Selective in vivo fluorescent staining of myelinated nerves in the CNS and PNS. | nih.govnih.gov |
| N-substituted Aminocoumarins | Breast Cancer | Inhibition of cancer cell lines like MCF-7. | mdpi.comnih.gov |
Identification of Remaining Knowledge Gaps and Challenges
Despite the considerable progress, several knowledge gaps and challenges remain in the research of 3-(4-aminophenyl)-chromen-2-one and its derivatives.
Comprehensive Structure-Activity Relationship (SAR) : While many studies propose SARs based on their synthesized library, a comprehensive understanding is often lacking. nih.govmdpi.com The precise structural requirements for optimal activity and selectivity for a specific biological target are not always fully elucidated. A more systematic exploration of substitutions on both the coumarin and the phenyl rings is needed.
Mechanism of Action : For many of the observed biological effects, the exact molecular mechanisms remain to be fully uncovered. While some studies point to the inhibition of pathways like NF-κB and MAPKs for anti-inflammatory effects, the direct molecular targets are often not identified. nih.govnih.gov Deeper mechanistic studies are crucial to validate these compounds as drug candidates.
Pharmacokinetics and In Vivo Efficacy : The majority of studies focus on in vitro activity. There is a significant lack of data on the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. Thorough in vivo studies are necessary to evaluate their efficacy, stability, and bioavailability in animal models of disease.
Long-Term Toxicology : Initial cytotoxicity screenings are common, but comprehensive toxicological profiles are rare. Understanding the potential for long-term toxicity, off-target effects, and drug-drug interactions is a critical challenge that must be addressed before any clinical translation can be considered.
Clinical Translation : The most significant challenge is bridging the gap between promising preclinical results and clinical application. The path to drug approval is long and expensive, and no derivative of 3-(4-aminophenyl)-chromen-2-one has yet entered clinical trials for therapeutic use.
Future Directions for Synthetic Methodologies and Derivatization
To overcome the current challenges and unlock the full potential of this scaffold, future research should focus on innovative synthetic and derivatization strategies.
Advanced Synthetic Methods : The adoption of more modern and efficient synthetic methodologies, such as multicomponent reactions, flow chemistry, and green chemistry approaches, could accelerate the synthesis of diverse compound libraries. researchgate.net These methods can offer higher yields, shorter reaction times, and a reduced environmental footprint.
Computationally-Guided Design : Integrating computational chemistry and molecular modeling into the design process can rationalize the synthesis of new derivatives. nih.govglobalresearchonline.net Docking studies can predict binding affinities to specific targets, helping to prioritize synthetic efforts towards compounds with a higher probability of success.
Targeted Derivatization : Future derivatization should be more target-oriented. This includes:
Dual-Target Inhibitors : Designing single molecules that can modulate multiple targets involved in a complex disease (e.g., inhibiting both cholinesterase and beta-amyloid aggregation in AD).
Prodrugs : Improving the pharmacokinetic properties of active compounds by synthesizing them as prodrugs that are converted to the active form in vivo.
Click Chemistry : Utilizing click chemistry for the efficient conjugation of the coumarin scaffold to other pharmacophores or targeting moieties. orientjchem.org
Unexplored Biological Potentials and Mechanistic Insights
The known biological activities of 3-(4-aminophenyl)-chromen-2-one derivatives likely represent only a fraction of their full potential.
New Therapeutic Areas : The established anti-inflammatory and antioxidant properties suggest potential applications in a wider range of conditions, including other autoimmune diseases, cardiovascular diseases, and metabolic disorders. Its role as a carbonic anhydrase inhibitor could also be further explored. researchgate.net
Probing Cellular Processes : The inherent fluorescence of the coumarin core is an underexploited feature. Beyond myelin imaging, new derivatives could be designed as specific fluorescent probes to visualize other cellular structures, proteins, or enzymatic activities in real-time.
Deep Mechanistic Studies : Future research must prioritize in-depth mechanistic studies. Techniques such as chemical proteomics, transcriptomics, and crystallography can help to identify direct protein targets and elucidate the downstream effects on signaling pathways. Understanding the precise molecular interactions will be essential for optimizing drug design and minimizing off-target effects.
Translational Research Prospects and Development as Functional Materials
The ultimate goal of this research is the translation of laboratory findings into real-world applications, both as therapeutics and as functional materials.
Therapeutic Translation : For promising drug candidates, the next steps involve rigorous preclinical development. This includes detailed ADME/Tox profiling, formulation development to ensure optimal delivery, and efficacy studies in more advanced, clinically relevant animal models. Collaborations between academic researchers and pharmaceutical industry partners will be vital to navigate the complex process of clinical trials.
Functional Materials Development : The success of CMC as a myelin imaging agent highlights the potential of this scaffold in diagnostics and as a research tool. nih.govnih.gov Future work could focus on:
Optimizing Imaging Probes : Enhancing the properties of fluorescent probes by improving quantum yield, photostability, and tissue penetration (e.g., through two-photon absorption).
PET and SPECT Ligands : Radiolabeling of potent and selective derivatives to develop new tracers for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging of targets like inflammatory markers or enzyme activity in the brain.
Sensing Applications : Developing derivatives that exhibit changes in their fluorescence upon binding to specific metal ions, reactive oxygen species, or other biomarkers, creating novel sensors for diagnostics.
Q & A
Basic Research Questions
Q. What are the conventional and microwave-assisted synthesis routes for 3-(4-Amino-phenyl)-chromen-2-one derivatives?
- Methodology :
- Conventional synthesis : React 3-acetylcoumarin with 4-chlorobenzaldehyde in ethanol using piperidine as a catalyst under reflux (80°C, 5–8 hours). Monitor progress via TLC, isolate via ice-water precipitation, and recrystallize in ethanol (yield ~71%) .
- Microwave-assisted synthesis : Optimize reaction time and temperature (e.g., 100°C, 20–30 minutes) using ethanol or DMF as solvent, significantly improving yield (e.g., 85–90%) while reducing side products .
- Key considerations : Solvent polarity, catalyst selection (e.g., piperidine vs. K₂CO₃), and purification techniques (e.g., column chromatography for complex derivatives) .
Q. How is X-ray crystallography utilized to determine the molecular structure of this compound?
- Protocol :
- Grow single crystals via slow evaporation of a saturated ethanol solution.
- Collect diffraction data using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refine structure using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
Q. What in vitro assays are recommended for initial screening of antimicrobial activity?
- Assays :
- Broth microdilution : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Agar diffusion : Assess zone of inhibition (ZOI) at 100–200 µg/mL concentrations.
- Controls : Use ciprofloxacin (bacteria) and fluconazole (fungi) as positive controls. Correlate activity with substituent effects (e.g., electron-withdrawing groups enhance potency) .
Advanced Research Questions
Q. How can computational docking elucidate the interaction between this compound and monoamine oxidase (MAO) enzymes?
- Workflow :
- Prepare ligand and protein (e.g., MAO-B PDB ID 2V5Z) using AutoDock Tools (add charges, optimize torsion).
- Perform Lamarckian genetic algorithm (LGA) docking in AutoDock Vina: 50 runs, exhaustiveness = 20, grid center on FAD cofactor .
- Analyze binding poses: Hydrogen bonds with Gln206, π-π stacking with Tyr398, and hydrophobic interactions with Ile199 .
Q. What strategies enhance the fluorescence properties of chromenone derivatives for metal ion sensing?
- Design : Introduce electron-donating groups (e.g., –OH, –OCH₃) at C7 or C8 positions to redshift absorption/emission (e.g., λₑₘ = 450–500 nm) .
- Applications :
- Cu²⁺ detection : Use 3-hydroxybenzo[g]chromone derivatives with a detection limit of 0.1 µM .
- Zn²⁺ sensing : Modify with rhodamine hybrids for turn-on fluorescence (quantum yield Φ = 0.42 in aqueous media) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Approach :
- Conduct meta-analysis of IC₅₀/MIC values, controlling for variables (e.g., cell line, assay protocol).
- Validate via orthogonal assays: Compare enzyme inhibition (e.g., MAO-B) with cellular cytotoxicity (MTT assay) .
- Investigate stereochemical effects: Separate enantiomers via chiral HPLC and test individually .
Methodological Notes
- Data Analysis : Use GraphPad Prism for dose-response curves (log[inhibitor] vs. normalized response) and ANOVA for statistical significance .
- Structural Validation : Cross-check crystallographic data (CCDC deposition) with DFT-optimized geometries (e.g., Gaussian09, B3LYP/6-31G**) .
- Safety : Handle nitro-substituted derivatives (e.g., 8-nitrochromenones) with caution due to potential mutagenicity (refer to SDS guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
